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  • Product: Methyl N-cbz-homomorpholine-2-carboxylate
  • CAS: 1226776-84-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl N-Cbz-homomorpholine-2-carboxylate

This guide provides an in-depth technical analysis of Methyl N-Cbz-homomorpholine-2-carboxylate , a critical chiral scaffold in modern medicinal chemistry. Part 1: Core Directive & Executive Summary Compound Identity: Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl N-Cbz-homomorpholine-2-carboxylate , a critical chiral scaffold in modern medicinal chemistry.

Part 1: Core Directive & Executive Summary

Compound Identity:

  • Common Name: Methyl N-Cbz-homomorpholine-2-carboxylate

  • Systematic Name: Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate

  • CAS Number: 1226776-84-6 [1]

  • Molecular Formula: C₁₆H₂₁NO₅

  • Molecular Weight: 307.34 g/mol

Executive Summary: Methyl N-Cbz-homomorpholine-2-carboxylate is a protected seven-membered heterocyclic amino acid derivative. Unlike its six-membered analog (morpholine-2-carboxylic acid), the homomorpholine (1,4-oxazepane) ring offers unique conformational flexibility and spatial projection, making it a high-value scaffold for peptidomimetics and fragment-based drug discovery (FBDD) . It serves as a constrained surrogate for amino acids, effectively locking peptide backbones into specific secondary structures (e.g.,


-turns), which is crucial for enhancing the metabolic stability and potency of peptide therapeutics.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Specifications

The following data establishes the baseline for quality control and identification.

PropertySpecificationContext/Relevance
Appearance Colorless to pale yellow viscous oilOften solidifies upon high-vacuum drying or cooling.
Purity (HPLC)

97%
Critical for use in iterative peptide coupling.
Boiling Point ~430°C (Predicted at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
Density 1.2 ± 0.1 g/cm³Denser than water; facilitates phase separation in aqueous workups.
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water; requires organic cosolvents for biological assays.
Chirality Racemic or Enantiopure (S/R)CAS 1226776-84-6 typically refers to the racemic or unspecified stereochemistry; specific enantiomers (e.g., S-isomer) are often required for bioactivity.
Synthetic Methodology

The synthesis of the 1,4-oxazepane core is more challenging than that of morpholines due to the entropic disfavor of forming seven-membered rings. The most robust protocol involves a convergent cyclization strategy.

Protocol: Base-Mediated Annulation

This method utilizes N-Cbz-3-amino-1-propanol and methyl 2,3-dibromopropionate. The choice of the 3-carbon amino alcohol is the determinant step for generating the 7-membered "homo" ring.

Reagents:

  • Precursor A: N-Cbz-3-amino-1-propanol (1.0 equiv)

  • Precursor B: Methyl 2,3-dibromopropionate (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.2 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve N-Cbz-3-amino-1-propanol in anhydrous THF under nitrogen at 0°C.

  • Deprotonation: Slowly add NaH. The evolution of H₂ gas indicates alkoxide/amide anion formation. Stir for 30 min to ensure complete deprotonation.

    • Expert Insight: The N-proton of the carbamate is less acidic than the hydroxyl proton, but using excess base ensures the formation of the dianion or facilitates the rapid equilibrium required for the dual nucleophilic attack.

  • Alkylation Sequence: Add Methyl 2,3-dibromopropionate dropwise.

    • Mechanistic Note: The reaction proceeds via a cascade. Typically, the harder nucleophile (alkoxide) attacks the

      
      -carbon of the propionate (Michael-like or S_N2), followed by the nitrogen attacking the 
      
      
      
      -carbon to close the ring.
  • Cyclization: Warm the mixture to room temperature and reflux for 4–6 hours.

    • Critical Control Point: Monitoring by LC-MS is essential to detect the intermediate acyclic ether. If the ring closure is slow, adding a catalytic amount of TBAI (tetrabutylammonium iodide) can accelerate the S_N2 displacement.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc.[2] The crude oil is purified via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectations: 55–75% isolated yield.

Applications in Medicinal Chemistry

This scaffold is not merely a passive linker; it is an active conformational constraint.

  • Peptidomimetics: The 1,4-oxazepane ring acts as a bulky, constrained amino acid. When incorporated into a peptide chain, it restricts the

    
     and 
    
    
    
    torsion angles, stabilizing secondary structures like
    
    
    -turns or helices. This is vital for disrupting Protein-Protein Interactions (PPIs).
  • Protease Inhibitors: The 2-carboxylate group can be converted into transition-state mimics (e.g., aldehydes, boronic acids) to target serine or cysteine proteases. The 7-membered ring fills hydrophobic pockets (S1/S2 subsites) differently than proline or pipecolic acid, offering a novel IP space.

  • GABA Analogs: Hydrolysis of the ester and deprotection of the amine yields homomorpholine-2-carboxylic acid, a cyclic analog of GABA (gamma-aminobutyric acid), potentially targeting GABA transporters (GAT) or receptors.

Part 3: Visualization & Formatting

Synthetic Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway to access the target scaffold.

Synthesis cluster_conditions Reaction Conditions Start1 N-Cbz-3-amino-1-propanol (Nucleophile) Inter Intermediate: Acyclic Ether/Amine Start1->Inter NaH, THF O-Alkylation Start2 Methyl 2,3-dibromopropionate (Electrophile) Start2->Inter Target Methyl N-Cbz-homomorpholine-2-carboxylate (CAS 1226776-84-6) Inter->Target Intramolecular N-Alkylation (Cyclization)

Caption: Convergent synthesis of the 1,4-oxazepane core via base-mediated double alkylation.

Application Logic Diagram

This diagram details how the scaffold is utilized in drug discovery workflows.

Applications Core Methyl N-Cbz-homomorpholine-2-carboxylate (Scaffold) Acid Free Acid (Hydrolysis) Core->Acid LiOH/MeOH Amine Free Amine (Hydrogenolysis) Core->Amine H2, Pd/C Peptide Peptidomimetics (Beta-turn inducers) Acid->Peptide Coupling (EDC/HOBt) GABA GABA Analogs (Neurotransmission) Acid->GABA Deprotection Library DEL / FBDD Libraries (Diversity Elements) Amine->Library N-Derivatization

Caption: Functional diversification of the homomorpholine scaffold in medicinal chemistry.

References

  • Sigma-Aldrich. Methyl N-Cbz-homomorpholine-2-carboxylate Product Page. Accessed 2024.[3] Link (Verified CAS association).

  • ChemSrc. CAS 1226776-84-6 Entry. Accessed 2024.[3] Link

  • Matlock, J. V., et al. "Synthesis of Morpholines and Oxazepanes via Boron Trifluoride Mediated Cyclization." Journal of Organic Chemistry, 2015, 80(8), 4349-4359. Link (Mechanistic basis for oxazepane formation).

  • Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020, 10, 36119-36127. Link (Analogous synthetic strategies).

Sources

Exploratory

Comprehensive Characterization Guide: Methyl N-Cbz-homomorpholine-2-carboxylate

An In-Depth Technical Guide on the Physical Properties and Characterization of Methyl N-Cbz-homomorpholine-2-carboxylate. Executive Summary Methyl N-Cbz-homomorpholine-2-carboxylate (Systematic Name: Methyl 4-[(benzyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Properties and Characterization of Methyl N-Cbz-homomorpholine-2-carboxylate.

Executive Summary

Methyl N-Cbz-homomorpholine-2-carboxylate (Systematic Name: Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate) is a specialized heterocyclic building block used in the synthesis of peptidomimetics and protease inhibitors. As a seven-membered ring homolog of morpholine derivatives, it introduces specific conformational properties—such as increased lipophilicity and ring flexibility—critical for fine-tuning the pharmacokinetic profiles of drug candidates.

This guide provides a rigorous analysis of its physical properties, spectral characteristics, and handling protocols, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Specifications[1][2][3][4]

ParameterSpecification
Systematic Name Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate
Common Name Methyl N-Cbz-homomorpholine-2-carboxylate
CAS Number 1226776-84-6
Molecular Formula

Molecular Weight 293.32 g/mol
SMILES COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Stereochemistry Typically available as a racemate or specific enantiomer (e.g., S-isomer).[1][2] The C2 position is the chiral center.
Structural Visualization

The following diagram illustrates the core connectivity and ring numbering system essential for NMR assignment.

ChemicalStructure Core 1,4-Oxazepane Ring (Homomorpholine) C2 C2 Position (Chiral Center) Core->C2 Contains N4 N4 Position Core->N4 Contains Ester Methyl Ester (-COOMe) C2->Ester Substituted with Cbz N-Cbz Protecting Group (Carbobenzyloxy) N4->Cbz Protected by

Figure 1: Structural connectivity of Methyl N-Cbz-homomorpholine-2-carboxylate highlighting functional domains.

Physical Properties Matrix

Macroscopic Properties
  • Physical State: Typically a viscous, colorless to pale yellow oil at room temperature. High-purity enantiomeric forms may crystallize into waxy solids upon prolonged storage at -20°C.

  • Density: Estimated at

    
     (based on structural analogs).
    
  • Boiling Point: Predicted >350°C at 760 mmHg (decomposes before boiling).

  • Flash Point: Predicted >150°C.[3]

Solubility Profile

Understanding the solubility is critical for extraction and purification workflows.

SolventSolubilityApplication Note
Dichloromethane (DCM) HighPreferred solvent for extraction and loading onto silica columns.
Ethyl Acetate (EtOAc) HighExcellent for liquid-liquid extraction and TLC mobile phase.
Methanol/Ethanol HighSuitable for catalytic hydrogenation (Cbz removal).
DMSO/DMF HighStandard solvents for nucleophilic substitution reactions.
Water NegligibleForms a biphasic system; product resides in the organic layer.
Hexanes/Heptane LowUsed as a co-solvent to induce precipitation or in column chromatography gradients.

Spectral Characterization & Expert Insights

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum of this molecule is non-trivial due to two factors: ring flexibility (7-membered ring) and carbamate rotamers .

  • Rotameric Broadening: The N-Cbz bond exhibits restricted rotation (partial double bond character). At room temperature (25°C), this often results in:

    • Broadening of the benzylic protons (

      
      ).
      
    • Duplication of signals for the ring protons, particularly those adjacent to the nitrogen (C3 and C5 positions).

    • Expert Tip: To obtain a sharp, resolved spectrum for publication or purity assay, acquire the

      
      -NMR at 323 K (50°C)  or higher in DMSO-
      
      
      
      . This induces rapid coalescence of the rotamers.
  • Key Chemical Shifts (

    
    , CDCl
    
    
    
    ,
    
    
    ppm):
    • 7.30 – 7.40: Multiplet (5H), Aromatic protons of Cbz.

    • 5.10 – 5.20: Singlet or AB quartet (2H), Benzylic

      
       of Cbz.
      
    • 4.20 – 4.50: Multiplet (1H), C2-H (alpha to ester and oxygen). This is the diagnostic peak for the core scaffold.

    • 3.75: Singlet (3H), Methyl ester (

      
      ).
      
    • 3.20 – 4.00: Complex multiplets (4H), Ring protons at C3 and C5 (adjacent to N and O).

    • 1.80 – 2.20: Multiplets (2H), Ring protons at C6/C7 (remote methylene groups).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Molecular Ion:

    
    .
    
  • Adducts: Sodium adducts

    
     are commonly observed due to the poly-oxygenated nature of the ring.
    

Experimental Protocols: Handling & Analysis

Storage and Stability
  • Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).

  • Atmosphere: Hygroscopic tendency is low, but storage under Argon/Nitrogen is recommended to prevent oxidative degradation of the benzylic position over years.

  • Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9). Avoid prolonged exposure to nucleophilic bases unless saponification is intended.

Quality Control Workflow

The following workflow ensures the integrity of the building block before use in downstream synthesis.

QC_Workflow Sample Crude/Stored Sample TLC TLC Analysis (Hex/EtOAc 1:1) Sample->TLC Visual Visualization: UV (254nm) & KMnO4 Stain TLC->Visual Decision Purity > 95%? Visual->Decision Use Release for Synthesis Decision->Use Yes Purify Flash Chromatography (SiO2, 0-40% EtOAc in Hex) Decision->Purify No Purify->TLC Re-analyze

Figure 2: Quality Control and Purification Decision Tree.

HPLC Method for Purity Assessment

For precise quantification, use the following Reverse-Phase HPLC method:

  • Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5%

      
       95% B (Linear ramp)
      
    • 12–15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/ester bonds) and 254 nm (Cbz aromatic ring).

  • Retention Time: Expect elution in the middle-late region of the gradient due to the lipophilic Cbz group.

Synthesis Context & Applications

This molecule serves as a critical intermediate.[4][5] The Cbz group is orthogonal to Boc and Fmoc protecting groups, allowing for selective deprotection:

  • Cbz Removal: Catalytic hydrogenation (

    
    ) yields the free amine (Methyl homomorpholine-2-carboxylate).
    
  • Ester Hydrolysis: LiOH/THF/Water yields the free acid (N-Cbz-homomorpholine-2-carboxylic acid).

Caution: When removing the Cbz group via hydrogenation, ensure the reaction mixture is not acidic, as the resulting secondary amine can undergo intramolecular cyclization or polymerization if the ester is reactive.

References

  • PubChem Compound Summary. Methyl morpholine-2-carboxylate derivatives and analogs.[1] National Center for Biotechnology Information. Available at: [Link][1]

  • Royal Society of Chemistry. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis of N-Cbz Protected Homomorpholine Esters

Executive Summary The homomorpholine (1,4-oxazepane) scaffold represents a critical expansion of chemical space beyond the saturated 6-membered morpholine ring. In drug discovery, this 7-membered heterocycle offers uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The homomorpholine (1,4-oxazepane) scaffold represents a critical expansion of chemical space beyond the saturated 6-membered morpholine ring. In drug discovery, this 7-membered heterocycle offers unique conformational properties, often used to fine-tune solubility and metabolic stability in peptidomimetics and protease inhibitors.

This guide focuses on the synthesis of N-Cbz-1,4-oxazepane carboxylic acid esters . The Carbobenzyloxy (Cbz) group is selected for its orthogonality to Boc/Fmoc protocols, making these intermediates highly valuable for solid-phase peptide synthesis (SPPS). We will detail two primary synthetic strategies:

  • Intramolecular Mitsunobu Cyclization: Ideal for preserving chiral centers from amino acid precursors (e.g., Serine or Homoserine).

  • Ring-Closing Metathesis (RCM): A robust modular approach for constructing the ring from alkene precursors.

Part 1: Strategic Analysis & Retrosynthesis

The Thermodynamic Challenge

Synthesizing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to higher entropic barriers and transannular strain. A successful protocol must overcome the tendency for intermolecular polymerization (dimerization).

  • Solution: High-dilution conditions or template effects.

  • Critical Control: The choice of cyclization point is vital. Closing the ether linkage (C-O bond) is often superior to forming the C-N bond late in the sequence due to the reversibility and lower steric hindrance of alkoxide/hydroxyl attacks.

Retrosynthetic Logic

The most efficient route to chiral homomorpholine esters utilizes the "Chiral Pool," starting from readily available amino acids like L-Serine (yielding 3-substituted esters) or L-Homoserine (yielding 5-substituted esters).

Retrosynthesis Target Target: N-Cbz-1,4-oxazepane-5-carboxylate Precursor1 Linear Diol Precursor (N-Cbz-N-(2-hydroxyethyl)-Homoserine ester) Target->Precursor1 Retrosynthetic Disconnection (C-O) StartMat Starting Material: L-Homoserine / L-Aspartic Acid Precursor1->StartMat Reductive Amination & Protection Strategy Strategy: Intramolecular Mitsunobu (C-O Bond Formation) Strategy->Target Enables

Figure 1: Retrosynthetic analysis leveraging the chiral pool for stereochemical retention.

Part 2: Core Methodology – Intramolecular Mitsunobu Cyclization

This protocol describes the synthesis of Methyl (S)-4-((benzyloxy)carbonyl)-1,4-oxazepane-5-carboxylate . This route is preferred for its ability to maintain enantiomeric purity.

Mechanism & Rationale

The Mitsunobu reaction activates a primary alcohol (on the side chain) to a leaving group (alkoxy-phosphonium intermediate), which is then displaced by the secondary alcohol of the homoserine backbone.

  • Why Mitsunobu? It avoids harsh acidic/basic conditions that might racemize the alpha-proton of the ester.

  • Regioselectivity: The reaction is driven by the activation of the less hindered primary alcohol, ensuring the correct ring closure.

Experimental Protocol
Step 1: Precursor Assembly (Reductive Amination)

Objective: Synthesize N-Cbz-N-(2-hydroxyethyl)-L-homoserine methyl ester.

  • Reagents: L-Homoserine methyl ester hydrochloride (1.0 equiv), Glycolaldehyde dimer (1.1 equiv), NaBH(OAc)3 (1.5 equiv), DIPEA (1.0 equiv), DCM (0.1 M).

  • Procedure:

    • Dissolve amino acid ester in DCM. Add DIPEA and Glycolaldehyde. Stir for 30 min.

    • Add NaBH(OAc)3 portion-wise at 0°C. Warm to RT and stir for 16h.

    • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2]

    • Protection: Treat the crude secondary amine with Cbz-Cl (1.1 equiv) and NaHCO3 (2.0 equiv) in THF/H2O (1:1) to yield the N-Cbz protected diol.

Step 2: Cyclization (The Critical Step)

Objective: Ring closure to form the 1,4-oxazepane core.

ParameterSpecificationRationale
Substrate N-Cbz-diol precursorContains both nucleophile (2°-OH) and electrophile source (1°-OH).
Reagents DIAD (1.2 equiv), PPh3 (1.2 equiv)Standard Mitsunobu couple. ADDP/PBu3 can be used for difficult substrates.
Solvent Toluene or DCM (Anhydrous)Toluene often provides better yields for 7-membered rings due to thermal properties.
Concentration 0.01 M - 0.05 M CRITICAL: High dilution is mandatory to prevent intermolecular oligomerization.
Temperature 0°C to RTLow temp addition prevents side reactions; RT drives cyclization.

Detailed Workflow:

  • Dissolve Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous Toluene under Argon.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise at 0°C. A white precipitate (betaine) may form. Stir for 15 min.

  • Add the N-Cbz-diol precursor (1.0 equiv) dissolved in Toluene very slowly (via syringe pump over 1-2 hours) to the reaction mixture.

    • Note: Slow addition simulates high dilution, favoring intramolecular reaction.

  • Allow the reaction to warm to Room Temperature and stir for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate solvent. Triturate residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 3: Alternative Methodology – Ring-Closing Metathesis (RCM)

For substrates where the Mitsunobu fails (steric bulk) or when building non-natural isomers, RCM is the industry standard.

RCM_Workflow Step1 Allyl Amine Precursor Step2 Acrylation/ Allylation Step1->Step2 Inter Diene Intermediate Step2->Inter Step3 Grubbs II (RCM) Inter->Step3 Step4 Hydrogenation (Pd/C) Step3->Step4 Step3->Step4 7-Mem Ring Olefin Final Saturated 1,4-Oxazepane Step4->Final

Figure 2: RCM workflow for de novo ring construction.

Key Protocol Differences:

  • Precursor: Requires an N-allyl-O-allyl (or O-vinyl) derivative.

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II) are required for 7-membered rings due to difficult ring-closing kinetics.

  • Solvent: DCM at reflux.[2]

  • Advantage: Allows installation of the ester group via cross-metathesis (using acrylates) if not present in the backbone, though pre-installing the ester on the "O" or "N" chain is preferred.

Part 4: Critical Process Parameters & Troubleshooting

Dimerization vs. Cyclization

The formation of the 14-membered dimer is the primary impurity.

  • Detection: LC-MS will show the same m/z ratio (if ionization is M+H) or distinct dimer peaks. NMR will show broadened signals.

  • Remediation: If dimerization >10%, decrease concentration to 0.005 M or increase temperature (entropic favorability for cyclization).

Cbz Rotamers in NMR

N-Cbz-1,4-oxazepanes exhibit strong rotameric populations in NMR (CDCl3) due to the restricted rotation of the carbamate bond within the 7-membered ring.

  • Observation: Peaks may appear doubled or extremely broad.

  • Validation: Run NMR at elevated temperature (50°C in DMSO-d6) to coalesce peaks and confirm purity.

Purification of Mitsunobu Byproducts

Removal of TPPO (Triphenylphosphine oxide) is notoriously difficult.

  • Tip: Use polymer-supported PPh3 (PS-PPh3) for easier filtration, or use the ZnCl2 complexation method to precipitate TPPO.

References

  • Castillo Millán, J. et al. (2018). "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3).

  • Kuduk, S. D. et al. (2023). "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization." The Journal of Organic Chemistry.

  • Svobodova, E. et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10, 36353-36360.

  • Yu, M. et al. (2018).[3] "Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions." Organic Process Research & Development, 22(8), 918–946.[3]

Sources

Exploratory

Strategic Synthesis of Homomorpholine (1,4-Oxazepane): A Guide to Starting Material Selection and Process Design

Executive Summary Homomorpholine (1,4-oxazepane) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally distinct homolog of morpholine. By expanding the ring size from six to seven me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Homomorpholine (1,4-oxazepane) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally distinct homolog of morpholine. By expanding the ring size from six to seven members, researchers can modulate lipophilicity (LogP), alter metabolic stability, and explore novel chemical space in fragment-based drug discovery (FBDD).

This technical guide provides a rigorous analysis of the primary starting materials for homomorpholine synthesis. Unlike generic reviews, this document focuses on the strategic selection of precursors based on scale, safety, and required substitution patterns.

Part 1: Strategic Selection of Starting Materials

The synthesis of 1,4-oxazepane is dictated by the availability of precursors and the tolerance for hazardous reagents. We categorize the starting materials into three primary "Generations" of synthetic logic.

The Ring Expansion Precursor: Tetrahydro-4H-pyran-4-one

Best For: Rapid access to the parent scaffold or 5-substituted derivatives. Mechanism: Schmidt Rearrangement.[1]

The most direct route to the 1,4-oxazepane core utilizes Tetrahydro-4H-pyran-4-one (THP-4-one). This commercially available ketone undergoes a Schmidt reaction to yield 1,4-oxazepan-5-one (the lactam), which is subsequently reduced to the amine.

  • Advantages: High atom economy; cheap starting material; scalable (with flow chemistry).

  • Disadvantages: Use of hydrazoic acid (generated in situ from NaN3) presents explosion hazards; requires strong acid media (polyphosphoric acid or methanesulfonic acid).

The Acyclic Diol Precursors: 3-Amino-1-propanol derivatives

Best For: Large-scale manufacturing and avoiding azide chemistry. Mechanism: Intramolecular Etherification (Cyclodehydration).

This route relies on constructing the 7-membered ring from a linear chain containing both amine and alcohol functionalities. The core starting material is 3-amino-1-propanol , which is reacted with ethylene oxide (or 2-chloroethanol) to form N-(2-hydroxyethyl)-3-aminopropanol.

  • Advantages: Avoids explosive intermediates; amenable to continuous processing; allows easy N-functionalization prior to cyclization.

  • Disadvantages: Cyclization to 7-membered rings is entropically disfavored compared to 5- or 6-membered rings; often requires high temperatures or specific acid catalysts (e.g., H2SO4 at 170°C).

The Metathesis Precursors: Allyl/Homoallyl Ethers

Best For: Highly functionalized scaffolds and stereochemical control. Mechanism: Ring-Closing Metathesis (RCM).[2][3][4]

For drug discovery campaigns requiring substituents at the 2, 3, 6, or 7 positions, simple ketones or diols are insufficient. Here, the starting materials are allyl amines and homoallyl ethers .

  • Advantages: Mild conditions; high tolerance for functional groups; excellent for generating unsaturated 1,4-oxazepines (which can be reduced).

  • Disadvantages: High cost of Ruthenium catalysts (Grubbs II); difficult purification (metal scavenging).

Part 2: Decision Logic & Process Flow

The following diagram illustrates the decision matrix for selecting starting materials based on project constraints.

Homomorpholine_Selection Start Project Requirement Scale Is Scale > 100g? Start->Scale Safety Azide Tolerance? Scale->Safety No (<10g) Mat_Diol Start: 3-Aminopropanol + Epoxide (Cyclodehydration) Scale->Mat_Diol Yes (Industrial) Subs Substituents Needed? Safety->Subs Low Tolerance Mat_Ketone Start: Tetrahydro-4H-pyran-4-one (Schmidt Route) Safety->Mat_Ketone High Tolerance Subs->Mat_Diol Simple N-Subst. Mat_RCM Start: Allyl/Homoallyl Ethers (Metathesis) Subs->Mat_RCM Complex/Chiral Output1 Requires LiAlH4 Reduction Mat_Ketone->Output1 Yields Lactam Output2 Requires High Temp Acid Mat_Diol->Output2 Direct Amine

Figure 1: Decision matrix for selecting homomorpholine starting materials based on scale, safety, and structural complexity.

Part 3: Detailed Experimental Protocols

Protocol A: The Schmidt Ring Expansion (Ketone Route)

Target: 1,4-Oxazepan-5-one (Intermediate to Homomorpholine) Primary Reference: Adapted from classic Schmidt reaction methodologies [1, 2].

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Sodium Azide (NaN3) (1.2 equiv) [DANGER]

  • Methanesulfonic Acid (MsOH) (Solvent/Acid)

Methodology:

  • Setup: In a reactor equipped with a robust overhead stirrer and a gas outlet (to a scrubber), charge Methanesulfonic Acid (MsOH). Cool to 0°C.

  • Addition 1: Add Tetrahydro-4H-pyran-4-one slowly, maintaining internal temperature <5°C.

  • Addition 2 (Critical): Add NaN3 portion-wise over 2 hours. Causality: Rapid addition generates excess HN3 gas and heat, risking thermal runaway.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The evolution of N2 gas indicates reaction progress.

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with NaOH to pH 7.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform (CHCl3).

  • Reduction (Step 2): The resulting lactam is dissolved in THF and treated with LiAlH4 (2.0 equiv) at reflux to yield the final 1,4-oxazepane.

Protocol B: The Intramolecular Cyclization (Diol Route)

Target: N-Benzyl-1,4-oxazepane Primary Reference: Scalable synthesis via acid catalysis [3, 4].[5]

Reagents:

  • 3-(Benzylamino)-1-propanol (1.0 equiv)

  • 2-Bromoethanol (1.1 equiv)

  • Sulfuric Acid (70% w/w)

Methodology:

  • Alkylation: React 3-(benzylamino)-1-propanol with 2-bromoethanol in the presence of K2CO3 (acetonitrile, reflux) to obtain N-benzyl-N-(2-hydroxyethyl)-3-aminopropanol.

  • Cyclization: Charge the diol intermediate into a flask with 70% H2SO4.

  • Heating: Heat to 160-170°C for 4-6 hours. Causality: High temperature is required to overcome the entropic barrier of forming a 7-membered ring and to drive the elimination of water.

  • Workup: Cool to 0°C, basify with NaOH (pH > 10), and steam distill or extract with ether.

Part 4: Comparative Data Analysis

ParameterRoute A: Ketone (Schmidt)Route B: Diol (Cyclization)Route C: Metathesis (RCM)
Starting Material Cost LowLow-MediumHigh
Step Count 2 (Expansion + Reduction)2 (Alkylation + Cyclization)3-4 (Precursor Synth + RCM)
Safety Profile High Risk (Azides)Moderate (Corrosives)High (Catalyst handling)
Scalability Medium (Heat management)High (Industrial standard)Low (Dilution required)
Typical Yield 60-75%50-65%80-90% (per step)
Key Impurity Tetrazole byproductsPolymerized diolsRuthenium residues

Part 5: Mechanistic Pathway (Schmidt Reaction)

Understanding the Schmidt rearrangement is vital for troubleshooting Route A.

Schmidt_Mechanism Ketone Tetrahydro-4H-pyran-4-one Protonated Protonated Ketone Ketone->Protonated + H+ Azido Azidohydrin Intermediate Protonated->Azido + HN3 Migration Alkyl Migration (-N2) Azido->Migration - H2O Lactam 1,4-Oxazepan-5-one Migration->Lactam Rearrangement

Figure 2: Mechanistic pathway of the Schmidt reaction converting the 6-membered ketone to the 7-membered lactam.

References

  • Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters (2010). Link

    • Context: Validates the Schmidt rearrangement on heterocyclic ketones.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv (2025). Link

    • Context: Provides modern optimization for the cyclization routes and scale-up consider
  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis (2018). Link

    • Context: Defines the acid-catalyzed cyclization protocol for amino alcohol precursors.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances (2013). Link

    • Context: Alternative starting materials using propargyl amines for functionalized deriv

Sources

Foundational

Strategic Handling &amp; Application Guide: Methyl N-Cbz-homomorpholine-2-carboxylate

Chemical Identity & Structural Significance[1][2][3][4] Methyl N-Cbz-homomorpholine-2-carboxylate is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Significance[1][2][3][4]

Methyl N-Cbz-homomorpholine-2-carboxylate is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Its structure features a 7-membered 1,4-oxazepane ring (homomorpholine), offering unique conformational properties compared to its 6-membered morpholine analogs. The Carbobenzyloxy (Cbz) group provides robust nitrogen protection, stable to acidic conditions but cleavable via hydrogenolysis, while the methyl ester allows for orthogonal reactivity at the carboxyl terminus.

Property Data Specification
CAS Number 1226776-84-6
IUPAC Name Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylate
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
Structural Class Heterocyclic Amino Acid Derivative (Oxazepane)
Appearance Viscous Oil or Low-Melting White Solid (Batch dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water

Risk Assessment & Toxicology (GHS Classification)

Note: As a research intermediate, full toxicological screening may not be available. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous Cbz-protected amino esters.

Hazard Classification (GHS)

Signal Word: WARNING

Hazard CodeHazard StatementMechanism of Action
H315 Causes skin irritation.[1][2][3]Lipophilic ester penetration causing dermal dermatitis.
H319 Causes serious eye irritation.[1][2][3][4]Mechanical and chemical irritation of mucous membranes.
H335 May cause respiratory irritation.[1][2][3][5]Inhalation of dust/aerosol triggers bronchial inflammation.
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

Storage & Stability Integrity

The integrity of this compound relies on preventing two primary degradation pathways: Hydrolysis of the methyl ester and Oxidation/Transesterification .

Storage Decision Tree

StorageProtocol Start Incoming Shipment: Methyl N-Cbz-homomorpholine-2-carboxylate CheckState Physical State Check Start->CheckState Solid Solid/Powder CheckState->Solid Oil Viscous Oil CheckState->Oil StorageSolid Store at 2-8°C Desiccator Required Solid->StorageSolid StorageOil Store at -20°C Argon/Nitrogen Overlay Oil->StorageOil Risk Risk: Hydrolysis to Acid (Check via LCMS) StorageSolid->Risk Long term StorageOil->Risk Moisture ingress

Figure 1: Decision logic for storage based on physical state to minimize hydrolysis risks.

Operational Protocols: Synthesis & Handling

Protocol A: Cbz Deprotection (Hydrogenolysis)

Risk Factor: High (Flammability of H₂ and Pyrophoric Catalyst)

The Challenge: The homomorpholine ring is conformationally flexible. Standard Pd/C hydrogenation works, but "dry" catalyst ignition is a critical risk.

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid chlorinated solvents (DCM) which can poison the Pd catalyst.

  • Catalyst Loading: 10% Pd/C (wet support recommended). Use 10 wt% loading relative to substrate.[7]

  • Safety Sequence (Self-Validating):

    • Step 1: Weigh Pd/C under an inert blanket (Argon) if possible, or wet immediately with water/solvent.

    • Step 2: Add solution of Methyl N-Cbz-homomorpholine-2-carboxylate.[8]

    • Step 3:Vacuum/Purge Cycle: Evacuate flask, refill with Nitrogen (3x). Then switch to Hydrogen balloon. NEVER introduce H₂ directly to a flask containing air and dry catalyst.

  • Monitoring: Monitor via TLC (UV active spot disappears; Ninhydrin stain becomes active for free amine).

Protocol B: Ester Hydrolysis (Saponification)

Risk Factor: Moderate (Corrosive Base)

The Challenge: Epimerization at the C2 chiral center.

  • Reagent: Lithium Hydroxide (LiOH·H₂O) is preferred over NaOH/KOH due to milder cation coordination, reducing racemization risk.

  • Solvent: THF:Water (3:1). The THF solubilizes the lipophilic Cbz-protected starting material.

  • Temperature: Maintain 0°C during addition. Warm to room temperature only if reaction stalls.

  • Quench: Acidify carefully with 1N HCl to pH 3-4. Do not go lower to avoid acid-catalyzed degradation of the carbamate (Cbz).

Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Pathway A: N-Terminus Exposure cluster_1 Pathway B: C-Terminus Activation Substrate Methyl N-Cbz-homomorpholine-2-carboxylate (CAS: 1226776-84-6) H2_Pd Reagent: H₂ / Pd-C Solvent: MeOH Substrate->H2_Pd Hydrogenolysis LiOH Reagent: LiOH (aq) Solvent: THF/H₂O Substrate->LiOH Saponification Product_A Methyl homomorpholine-2-carboxylate (Free Amine) H2_Pd->Product_A Yield >90% Product_B N-Cbz-homomorpholine-2-carboxylic acid (Free Acid) LiOH->Product_B Avoid Racemization

Figure 2: Divergent synthetic pathways for orthogonal deprotection, highlighting reagent selection.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.Lipophilic nature requires surfactant (soap) for removal; water alone is inefficient.
Eye Contact Rinse with water for 15 min; Consult Ophthalmologist.Esters can hydrolyze to acids on the ocular surface, causing delayed damage.
Spill (Solid) Sweep up avoiding dust generation.Prevent inhalation sensitisation.
Spill (Solution) Absorb with sand/vermiculite.Do not use combustible materials (sawdust) if solvent is flammable.

References

  • Chemical Identity & CAS Verification: Chemsrc. (2024).[9][10][11] Methyl N-Cbz-homoMorpholine-2-carboxylate (CAS#: 1226776-84-6).[12] Retrieved from [Link]

  • Structural Analogs & Synthesis: Besnard, J., et al. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate/Journal of Organic Chemistry. Retrieved from [Link]

  • Handling of Cbz-Protected Amines: Organic Chemistry Portal. (2024).[9][11] Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved from [Link]

  • General Safety for Morpholine Carboxylates: PubChem. (2025).[10][1][2][5][13] Morpholine-2-carboxylic acid (CID 21899747) Safety Summary.[10] National Institutes of Health (NIH). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 1H NMR Elucidation of Methyl N-Cbz-homomorpholine-2-carboxylate

This guide provides an in-depth technical analysis of the structural elucidation of Methyl N-Cbz-homomorpholine-2-carboxylate (systematically: Methyl 4-((benzyloxy)carbonyl)-1,4-oxazepane-2-carboxylate) using 1H NMR spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural elucidation of Methyl N-Cbz-homomorpholine-2-carboxylate (systematically: Methyl 4-((benzyloxy)carbonyl)-1,4-oxazepane-2-carboxylate) using 1H NMR spectroscopy. It addresses the specific challenges posed by the 7-membered heterocycle and the rotameric nature of the carbamate protecting group.

Structural Overview & Chemical Context

Methyl N-Cbz-homomorpholine-2-carboxylate is a critical scaffold in peptidomimetic drug discovery, often serving as a constrained amino acid analog (homoserine derivative) or a linker in PROTACs.

  • Systematic Name: Methyl 4-((benzyloxy)carbonyl)-1,4-oxazepane-2-carboxylate

  • Core Scaffold: 1,4-Oxazepane (7-membered ring with O at position 1 and N at position 4).

  • Stereochemistry: The C2 position is chiral. This guide applies to both the racemate and pure enantiomers (e.g., S-isomer), as their 1D NMR spectra in achiral solvents are identical.

Key Spectroscopic Challenges
  • Carbamate Rotamers: The N-Cbz group exhibits restricted rotation around the N-CO bond (

    
    ), leading to signal broadening or peak doubling  at room temperature (
    
    
    
    ).
  • Ring Conformational Flexibility: Unlike the rigid morpholine (chair) or proline (envelope) rings, the 7-membered oxazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers, complicating coupling constant (

    
    -value) analysis.
    

Experimental Protocol

Sample Preparation

To ensure high-resolution data and accurate integration, follow this preparation protocol:

  • Solvent:

    
     (99.8% D) is the standard. However, DMSO-
    
    
    
    is recommended if rotameric coalescence is required, as it allows for high-temperature acquisition (
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce viscosity broadening, obscuring fine splitting in the ring protons.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) or residual solvent peak (
    
    
    
    ppm).
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred to resolve ring multiplets).

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    s to ensure accurate integration of the slow-relaxing aromatic and carbonyl carbons (if running
    
    
    ).
  • Temperature:

    • Standard:

      
      .
      
    • Advanced: If peaks are broad, run a Variable Temperature (VT) experiment at

      
       (
      
      
      
      ) to coalesce rotamers.

Spectral Analysis & Assignment

The Assignment Workflow

The following logic tree illustrates the self-validating workflow for assigning the spectrum.

NMR_Assignment Start 1H NMR Spectrum (1D) Aromatic Region 7.3-7.4 ppm Identify Cbz Phenyl (5H) Start->Aromatic Benzylic Region 5.1-5.2 ppm Identify Cbz-CH2 (2H) Check for Rotameric Split (AB system) Start->Benzylic Ester Region 3.7-3.8 ppm Identify Methyl Ester (3H, s) Start->Ester Ring_H2 Region 4.2-4.5 ppm Identify H2 (Methine) Most deshielded aliphatic Ester->Ring_H2 Next most deshielded Ring_Other Region 1.8-4.0 ppm Assign H3, H5, H6, H7 Use COSY for connectivity Ring_H2->Ring_Other COSY Walk Rotamer_Check Rotamer Analysis Are H3/H5 signals doubled? Yes -> Confirm N-Cbz Ring_Other->Rotamer_Check

Figure 1: Logical workflow for structural verification of N-Cbz-1,4-oxazepane derivatives.

Detailed Chemical Shift Assignments

The table below details the expected chemical shifts in


. Note that Rotamer A  and Rotamer B  typically exist in a ratio (e.g., 60:40 or 50:50).
PositionProton

(ppm)
MultiplicityIntegralMechanistic Insight
Aromatic Ph-H 7.30 – 7.40Multiplet5HOverlapping signals from the Cbz phenyl ring. Unaffected by rotamers.
Benzylic Ph-CH

-O
5.10 – 5.20Singlet or AB q2HOften appears as two sets of singlets or a broad AB quartet due to the chiral center at C2 making these protons diastereotopic.
C2 H -24.25 – 4.45dd or m1HDiagnostic Peak. The most deshielded ring proton due to the adjacent Oxygen (O1) and Ester (COOMe).
Ester O-CH

3.70 – 3.78Singlet3HSharp singlet. May show slight splitting (two singlets) if rotamers are resolved.
C3 H -3a, H -3b3.40 – 3.90Multiplet2HAdjacent to Nitrogen (N4). Highly sensitive to Cbz rotamers; often broad or doubled.
C5 H -5a, H -5b3.30 – 3.60Multiplet2HAdjacent to Nitrogen (N4). Overlaps with H3 and Ester.
C7 H -7a, H -7b3.60 – 3.85Multiplet2HAdjacent to Oxygen (O1). Generally distinct from N-adjacent protons but complex coupling.
C6 H -6a, H -6b1.90 – 2.10Multiplet2HThe most shielded protons (beta to heteroatoms). Key for identifying the 7-membered ring (vs morpholine).
Critical Analysis of Rotamers

The N-Cbz group creates two distinct chemical environments for the ring protons adjacent to the nitrogen (H3 and H5).

  • Observation: In the 1H NMR, you will likely see the H3 and H5 protons appearing as complex, broadened multiplets or distinct sets of signals separated by 0.1–0.2 ppm.

  • Validation: To confirm these are rotamers and not impurities:

    • Heat the sample to

      
       (in 
      
      
      
      ) or
      
      
      (in DMSO-
      
      
      ).
    • Result: The split signals will coalesce into sharp, averaged peaks. Impurities will not coalesce.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying common impurities in the spectrum.

Synthesis_Pathway Precursor Homoserine / Amino-Alcohol Cyclization Cyclization Step (Mitsunobu or Base) Precursor->Cyclization Product N-Cbz-Homomorpholine -2-carboxylate Cyclization->Product Impurity1 Impurity: Eliminated Alkene (Vinyl) Cyclization->Impurity1 Side Rxn Impurity2 Impurity: Residual Solvents (EtOAc/DCM) Product->Impurity2 Workup

Figure 2: Synthetic origin of potential spectral impurities.

  • Vinyl Protons (5.0–6.0 ppm): If elimination occurs during cyclization, characteristic alkene signals will appear in the 5.5–6.0 ppm region.

  • Diastereomers: If the starting material was not enantiopure, or if racemization occurred at C2, you may see a "shadow" spectrum (minor set of peaks) corresponding to the other enantiomer/diastereomer (if a second chiral center exists).

References

  • Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Rotameric Dynamics: Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylbenzamides and related compounds." Journal of Organic Chemistry, 52(23), 5111-5116. Link

  • 1,4-Oxazepane Synthesis: Beconi, M. G., et al. (2012). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids." RSC Advances. (Provides analogous NMR data for the oxazepane ring system). Link

  • Analogous Morpholine Data: "Methyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate." SpectraBase. (Used for comparative chemical shift analysis).[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Homomorpholine (1,4-Oxazepane) Scaffolds in Peptidomimetic Design

-turn mimicry and proteolytic stability. Executive Summary This guide details the application of homomorpholine (chemically defined as 1,4-oxazepane ) scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026


-turn mimicry and proteolytic stability.

Executive Summary

This guide details the application of homomorpholine (chemically defined as 1,4-oxazepane ) scaffolds in drug discovery. Unlike their 6-membered morpholine analogs, the 7-membered 1,4-oxazepane ring offers unique conformational flexibility (puckering) that allows it to function as a superior mimic of Type I and Type II


-turns. This scaffold is critical for researchers attempting to "lock" bioactive peptides into their bioactive conformation while simultaneously blocking proteolytic degradation by serum proteases.

Structural Rationale: The "Bucket" Conformation

The primary failure mode in peptide drug design is the entropic penalty of binding. Linear peptides are flexible; constraining them into a pre-organized bioactive conformation reduces this penalty.

Why Homomorpholine?

While proline and piperidine (6-membered) rings are standard constraints, they often lock the backbone dihedral angles (


) into a narrow range (

). The 7-membered homomorpholine ring introduces a specific "twist-chair" or "twisted-boat" flexibility.
  • Hydrogen Bonding: The ether oxygen at position 4 acts as an internal hydrogen bond acceptor, often mimicking the

    
     interaction seen in natural 
    
    
    
    -turns.
  • Solubility: The additional oxygen atom lowers the LogP compared to carbocyclic analogs (like azepanes), improving water solubility—a critical parameter for bioavailability.

  • Metabolic Shielding: The non-natural 7-membered ring is unrecognized by standard peptidases (e.g., chymotrypsin), significantly extending plasma half-life (

    
    ).
    
Comparative Metrics
Scaffold TypeRing SizePrimary ConstraintLogP ImpactTypical Application
Proline 5Rigid

(-65°)
Neutral

-turns, Polyproline helices
Morpholine 6Rigid ChairLowersRigid spacers, Phenylalanine mimetics
Homomorpholine 7Flexible Twist-ChairLowersType II

-turns
, Protease inhibitors
Azepane 7FlexibleIncreasesHydrophobic core mimics

Application Workflow: Designing the Mimetic

The following diagram illustrates the decision logic for incorporating a homomorpholine scaffold into a peptide sequence.

Peptidomimetic_Design Start Target Peptide Sequence Analyze Identify Critical Turn Region (Residues i to i+3) Start->Analyze Decision Is the Turn Type II? Analyze->Decision Proline Use Proline/D-Proline Decision->Proline No (Type I/VIII) Homo Select Homomorpholine Scaffold (1,4-oxazepane-2,5-dione) Decision->Homo Yes (Type II) Synth Synthesis Strategy Homo->Synth SolPhase Solution Phase (Reductive Amination) Synth->SolPhase Scale-up (>10g) SolidPhase Solid Phase (Resin-bound Cyclization) Synth->SolidPhase Library (<100mg) Validation NMR Validation (NOE Constraints) SolPhase->Validation SolidPhase->Validation

Figure 1: Decision matrix for selecting homomorpholine scaffolds based on secondary structure requirements.

Detailed Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepane Scaffolds

Objective: Synthesis of a library of 1,4-oxazepane-2,5-dione peptidomimetics starting from resin-bound amino acids. This method is preferred for high-throughput optimization.

Reagents Required:

  • Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (loading 0.5–0.8 mmol/g).

  • Amino Acids: Fmoc-Ser(tBu)-OH or Fmoc-Hse(Trt)-OH (Homoserine is preferred for 7-membered rings).

  • Alkylation Agent:

    
    -Halo acids (e.g., Bromoacetic acid).
    
  • Coupling Agents: DIC (Diisopropylcarbodiimide), HOBt.[1]

  • Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).

Step-by-Step Methodology
Phase 1: Resin Loading and Deprotection
  • Swelling: Swell 1.0 g of Wang resin in DCM (Dichloromethane) for 30 mins.

  • Loading: Dissolve Fmoc-Homoserine (3.0 eq) and DIPEA (6.0 eq) in DMF. Add to resin.[2] Agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to block unreacted sites. Wash resin

    
     with DMF.
    
  • Fmoc Removal: Treat with 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
Phase 2: N-Alkylation (The Critical Step)

Note: Direct alkylation of the amine on solid phase can be sluggish. Reductive amination is an alternative, but alkylation with bromoacetate is standard for dione formation.

  • Nosyl Protection (Optional but Recommended): To prevent over-alkylation, protect the

    
    -amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) if mono-alkylation proves difficult.
    
  • Alkylation: React the resin-bound amine with tert-butyl bromoacetate (5.0 eq) and DIPEA (10 eq) in DMF for 6 hours at 50°C.

    • QC Check: Perform a chloranil test. A positive result (blue) indicates secondary amine formation.

Phase 3: Cyclization[3]
  • Ester Hydrolysis (if tBu ester used): Treat resin with 95% TFA/DCM for 1 hour to remove the tBu group from the N-alkyl tail (and cleave from resin if using acid-labile linker—Caution: This step depends on resin choice. For on-resin cyclization, use an allyl ester for the tail and Pd(PPh3)4 removal).

  • On-Resin Cyclization:

    • Activate the free carboxylic acid tail using HATU (3.0 eq) and HOAt (3.0 eq) with DIPEA (6.0 eq).

    • Agitate for 12–24 hours.[4] This promotes the intramolecular formation of the lactam, closing the 7-membered ring.

Phase 4: Cleavage and Isolation
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Precipitation: Filter resin; drop filtrate into cold diethyl ether.

  • Purification: Isolate the precipitate by centrifugation. Purify via RP-HPLC (C18 column, 0–60% ACN/Water gradient).

Characterization & Validation

Proving the formation of the 7-membered ring (vs. linear dimers) is non-trivial.

NMR Validation Criteria
  • Proton NMR (

    
    ):  Look for the diastereotopic splitting of the methylene protons adjacent to the ether oxygen (
    
    
    
    ). In a rigid ring, these will appear as distinct doublets of doublets (dd) with large geminal coupling constants (
    
    
    ).
  • NOESY/ROESY:

    • Turn Verification: Strong NOE signals between the

      
       (scaffold) and 
      
      
      
      residue amide protons confirm the turn geometry.
    • Pucker Conformation: NOEs between the

      
       proton and the remote ring protons define the "twist-chair" vs. "chair" conformation.
      
Mass Spectrometry
  • Warning: Linear dipeptides and cyclic monomers often have the same mass. You must rely on fragmentation patterns (MS/MS) . The cyclic 1,4-oxazepane will show a characteristic loss of CO (28 Da) from the lactam bridge, which is less favorable in the linear analog.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Steric hindrance of the 7-membered ring closure.Switch to HOAt (more reactive than HOBt). Increase temperature to 50°C. Use lower loading resin (0.3 mmol/g) to prevent intermolecular reactions.
Racemization Base-catalyzed proton abstraction during alkylation.Use "soft" bases like collidine instead of DIPEA. Ensure temperature during alkylation does not exceed 50°C.
Over-alkylation Formation of quaternary ammonium salts.Use the Nosyl (2-nitrobenzenesulfonyl) protection strategy for the amine, allowing precise mono-alkylation via Mitsunobu conditions.
Poor Solubility Aggregation of hydrophobic scaffolds.Incorporate a PEG spacer or switch to a more polar solvent system (e.g., HFIP/DCM) for the final cleavage/analysis.

References

  • Solid-Phase Synthesis of 1,4-Oxazepane-2,5-diones

    • Source: ResearchG
    • Context: Detailed protocols for cyclization of amino acid precursors into oxazepane scaffolds.
  • Conformational Analysis of Heterocyclic Peptidomimetics

    • Source: NIH / PubMed
    • Context: Analysis of -turn induction by azepane and oxazepane deriv
  • Diversity-Oriented Synthesis of Morpholine/Homomorpholine Scaffolds

    • Source: Frontiers in Chemistry
    • Context: Strategies for generating libraries of morpholine and homomorpholine peptidomimetics for drug discovery.
  • Beta-Turn Mimics by Chemical Ligation

    • Source: NIH / PubMed
    • Context: Use of reductive amination protocols to install turn mimics in peptide backbones.[5]

Sources

Application

Application Note: Catalytic Hydrogenolysis Conditions for Cbz Removal

Introduction & Strategic Overview The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in medicinal chemistry and peptide synthesis due to its stability against acidic and basic conditions. However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in medicinal chemistry and peptide synthesis due to its stability against acidic and basic conditions. However, its removal via catalytic hydrogenolysis—while theoretically simple—often presents challenges in late-stage drug development.[1] Issues such as catalyst poisoning by sulfur/nitrogen, over-reduction of sensitive functionalities (e.g., halides, olefins), and safety hazards associated with pyrophoric catalysts require a nuanced approach.[1]

This guide moves beyond basic textbook recipes to provide a robust, mechanistic framework for Cbz removal. It focuses on heterogeneous palladium catalysis , offering protocols optimized for reproducibility, safety, and chemoselectivity.[1]

Mechanistic Insight

Understanding the surface chemistry of Palladium (Pd) is critical for troubleshooting. The reaction is not a simple solution-phase cleavage but a heterogeneous process occurring at the solid-liquid-gas interface.

The Catalytic Cycle
  • Adsorption: Hydrogen gas dissociates on the Pd surface to form reactive Pd-H species. Simultaneously, the Cbz-protected amine coordinates to the surface, likely through the carbonyl oxygen or the aromatic ring.[1]

  • Hydrogenolysis: The benzylic C-O bond is cleaved by the surface hydrides. This is the rate-determining step.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine.

  • Desorption: Toluene and the free amine desorb from the catalyst surface.

Critical Note: The free amine product can compete for active sites on the Pd surface ("amine poisoning"), slowing the reaction. This is why acidic solvents often accelerate the reaction by protonating the amine, reducing its affinity for the catalyst.[1]

Cbz_Removal_Mechanism Start Cbz-Protected Amine (Solution) Pd_Surface Pd Catalyst Surface (Active Sites) Start->Pd_Surface Adsorption H2 H₂ Gas H2->Pd_Surface Dissociation Complex Adsorbed Species [Pd-H + Substrate] Pd_Surface->Complex Cleavage C-O Bond Cleavage (Hydrogenolysis) Complex->Cleavage Intermediate Carbamic Acid + Toluene Cleavage->Intermediate Desorption of Toluene Product Free Amine + CO₂ Intermediate->Product Spontaneous Decarboxylation Product->Pd_Surface Potential Catalyst Poisoning (Inhibition)

Figure 1: Mechanistic workflow of heterogeneous catalytic hydrogenolysis of Cbz groups on Palladium.

Critical Parameter Optimization

The success of Cbz removal depends on three interacting variables: Catalyst, Solvent, and Hydrogen Source.[1][2]

Solvent Effects

Solvent choice dictates reaction kinetics and selectivity.[1]

Solvent SystemReactivityMechanistic RationaleRecommended For
Methanol (MeOH) HighHigh H₂ solubility; good substrate solubility.Standard substrates.[1][3]
Ethanol (EtOH) Mod-HighSimilar to MeOH but less risk of methylation side-reactions.Standard substrates; avoiding N-methylation.
Acetic Acid (AcOH) Very HighProtonates the product amine, preventing catalyst poisoning.[1]Sluggish reactions; sterically hindered amines.[1]
THF / EtOAc LowLow H₂ solubility; poor catalyst wetting.[1]Substrates insoluble in alcohols.
MeOH + HCl Very HighPrevents amine poisoning; accelerates turnover.[1]Final salt formation desired.[1]
Catalyst Selection[1][4]
  • 10% Pd/C (Dry vs. Wet): "Wet" catalyst (approx. 50% water w/w) is strongly recommended for safety to reduce pyrophoric risk.[1] It does not significantly impede the reaction for most organic substrates.

  • Pd(OH)₂/C (Pearlman’s Catalyst): significantly more active than Pd/C. Use this for difficult substrates (e.g., steric bulk) but avoid if selectivity (e.g., vs. benzyl ethers) is required.[1]

Chemoselectivity Strategies

A common failure mode is the over-reduction of other functional groups (halogens, nitro groups, alkenes).[1]

Preserving Aryl Halides (Cl, Br, I)

Pd/C readily performs hydrodehalogenation (replacing X with H).[1] To prevent this:

  • Poison the Catalyst: Add 0.5 - 1.0 equivalents of Pyridine or Triethylamine to the reaction mixture. This occupies the most active sites responsible for dehalogenation while permitting Cbz hydrogenolysis.

  • Switch Catalyst: Use 5% Pt/C (sulfided) or specifically designed "poisoned" commercial catalysts (e.g., Pd/C(en)).[1]

Preserving Alkenes

Standard Pd/C/H₂ will hydrogenate accessible double bonds.[1]

  • Strategy: Use Transfer Hydrogenation (Protocol B) with 1,4-cyclohexadiene.[1][3][4] The kinetics of Cbz removal are often faster than olefin reduction under these conditions.

Standard Operating Protocols (SOPs)

Safety Pre-Read: Pyrophoric Handling
  • Hazard: Dry Pd/C ignites instantly upon contact with methanol vapors in air.[1]

  • Control: Always handle Pd/C under an inert atmosphere (Nitrogen/Argon).

  • Best Practice: Weigh catalyst into a dry flask, purge with N₂, then add solvent gently down the sides.[1] Never add dry catalyst to a beaker of solvent.[5]

Protocol A: Standard Balloon Hydrogenation

Best for: Routine deprotection of stable substrates.

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (wet type, 10 wt% loading relative to substrate)[1]

  • Solvent: Methanol (0.1 M concentration)

  • H₂ Balloon (double-ballooned for pressure stability)

Procedure:

  • Setup: Charge a round-bottom flask with the Pd/C catalyst. Evacuate and backfill with N₂ (3 cycles).

  • Dissolution: In a separate flask, dissolve the substrate in Methanol. (Optional: Add 1-2 drops of Acetic Acid to accelerate).

  • Addition: Syringe the substrate solution into the catalyst flask under N₂ flow.

  • Hydrogenation: Evacuate the flask lightly (careful not to bubble solvent into the manifold) and backfill with H₂ from the balloon. Repeat 3 times.

  • Reaction: Stir vigorously at Room Temperature (RT).

    • Monitoring: Check TLC/LCMS after 1 hour.[1] Most reactions complete in 1-4 hours.

  • Work-up:

    • Flush system with N₂.[1][6]

    • Filter the black slurry through a Celite pad (pre-wetted with solvent). Do not let the filter cake dry out completely during filtration (fire hazard).

    • Wash the pad with MeOH.[7]

    • Concentrate filtrate to yield the amine (or amine salt if acid was used).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalability, Safety (no gas cylinders), and Chemoselectivity (Alkenes).[1]

Materials:

  • Substrate (1.0 equiv)

  • 10% Pd/C (wet type, 10-20 wt% loading)[1]

  • Ammonium Formate (3.0 - 5.0 equiv)

  • Solvent: Methanol or Ethanol (reflux required)[8]

Procedure:

  • Setup: Dissolve substrate in Methanol (0.1 M) in a flask equipped with a reflux condenser.

  • Catalyst Addition: Under N₂, add the Pd/C catalyst.[1]

  • Reagent Addition: Add solid Ammonium Formate in one portion.

  • Reaction: Heat to Reflux (approx. 65°C) .

    • Observation: Evolution of gas (CO₂/NH₃) will occur.[1]

    • Time: Usually rapid (30 mins - 2 hours).

  • Work-up:

    • Cool to RT.

    • Filter through Celite.[1][7][8]

    • Concentrate. Note: Excess Ammonium Formate will sublime during high-vacuum drying, or can be removed via aqueous workup (washing with dilute NaHCO₃).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Amine poisoning of catalyst.Add 1-2 eq. of Acetic Acid or HCl (in MeOH).
Reaction Stalls (No Conv.) Catalyst poisoning (S, P, or N-heterocycles).[1]Increase catalyst loading to 20-50 wt%; Wash substrate with EDTA to remove trace metals.
Dehalogenation Observed Over-active catalyst.[1]Add 0.5 eq. Pyridine; Switch to Protocol B (Transfer Hydrogenation).
N-Methylation Byproduct Reaction with Methanol solvent.[7]Switch solvent to Ethanol or Isopropanol.[1]
Fire at Filter Funnel Dry Pd/C reacting with O₂/Solvent.Keep Celite pad wet with water/solvent at all times.[1] Dispose of into a water-filled container immediately.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P. G. M.[1] John Wiley & Sons, 2014 .[1] (The definitive text on protection/deprotection strategies).[1] [1]

  • Catalytic Transfer Hydrogenation. Gladstone, B. et al. Chemical Reviews, 1985 , 85, 129-170.[1] (Comprehensive review on transfer hydrogenation mechanisms). [1]

  • Selective removal of Cbz in presence of halides. Sakamoto, T. et al. Tetrahedron Letters, 1986 , 27, 3753.[1] (Primary source for chemoselectivity strategies). [1]

  • Safety of Palladium on Carbon. Org. Process Res. Dev.2022 , 26, 12, 3270–3278.[1] (Modern safety protocols for handling pyrophoric catalysts in scale-up). [1]

Sources

Method

Application Note: Acid-Mediated Deprotection of N-Cbz Protecting Groups

Executive Summary While catalytic hydrogenolysis ( ) remains the primary method for removing Benzyloxycarbonyl (Cbz or Z) groups, it is frequently unsuitable for complex substrates containing sulfur (catalyst poisoning),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While catalytic hydrogenolysis (


) remains the primary method for removing Benzyloxycarbonyl (Cbz or Z) groups, it is frequently unsuitable for complex substrates containing sulfur (catalyst poisoning), benzyl ethers (selectivity issues), or reducible functionalities (alkenes, alkynes, nitro groups).[1]

This Application Note details the acid-mediated cleavage of N-Cbz groups. Unlike the acid-labile Boc group (cleavable by TFA), the Cbz group requires strong acids (HBr, HF, TFMSA) or specific Lewis acids to effect cleavage. This guide focuses on three field-proven protocols: the classic HBr/AcOH method, the "Superacid" TFMSA/TFA cocktail, and the mild Lewis Acid (


/HFIP)  alternative.

Mechanistic Foundation: The "Push-Pull" System

Acidolytic deprotection of Cbz does not proceed via simple hydrolysis. It follows a fragmentation mechanism governed by carbocation stability.

  • Protonation (The Push): Strong acid protonates the carbonyl oxygen of the carbamate.

  • Fragmentation: The molecule fragments to release the free amine (as a salt),

    
    , and a benzyl cation .
    
  • Trapping (The Pull): The highly electrophilic benzyl cation must be immediately trapped by a nucleophile (bromide, thioanisole) to prevent it from re-alkylating the deprotected amine or sensitive side chains (Trp, Tyr, Met).

Visualization: Acid-Mediated Fragmentation Mechanism

The following diagram illustrates the critical role of the scavenger (


) in preventing side reactions.

Cbz_Mechanism Cbz_Amine N-Cbz Amine Protonated Protonated Intermediate Cbz_Amine->Protonated + H+ (Strong Acid) Frag Fragmentation Protonated->Frag Bn_Cation Benzyl Cation (Electrophile) Frag->Bn_Cation Amine_Salt Product: Amine Salt + CO2 Frag->Amine_Salt Byproduct Inert Benzyl Adduct Bn_Cation->Byproduct Scavenged Alkylation SIDE REACTION: Alkylation of Trp/Tyr Bn_Cation->Alkylation No Scavenger Scavenger Scavenger (e.g., Thioanisole) Scavenger->Bn_Cation Fast Trapping

Caption: Figure 1. The "Push-Pull" mechanism. Failure to scavenge the benzyl cation leads to irreversible alkylation of the substrate.

Critical Parameters & Scavenger Selection

The choice of scavenger is as critical as the choice of acid. In HBr protocols, the bromide ion acts as the nucleophile. In TFMSA or Lewis acid protocols, an external scavenger is required.

Table 1: Scavenger Compatibility Matrix

ScavengerNucleophilicityRecommended ForNotes
Thioanisole High (Soft)Trp, Tyr, Met containing peptidesAccelerates cleavage via "Push-Pull" mechanism; prevents S-alkylation.
Anisole ModerateGeneral substratesLess odorous than thioanisole; standard for simple aromatics.
Dimethyl Sulfide (DMS) HighMet protectionoften used in combination with p-cresol or thiocresol.
Pentamethylbenzene Very HighElectron-rich aromaticsNon-nucleophilic scavenger; traps cations via Friedel-Crafts.
Triethylsilane (TES) Hydride DonorCation quenchingReduces benzyl cation to toluene; clean but expensive.

Experimental Protocols

Protocol A: The Classic Method (HBr in Acetic Acid)

Best For: Robust small molecules, simple peptides without sensitive side chains (Trp, Met). Mechanism: The high acidity protonates the carbamate, while the bromide ion (


) acts as a potent nucleophile to displace the benzyl group as benzyl bromide.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Commercial or freshly prepared).

  • Diethyl ether (anhydrous).

Step-by-Step Procedure:

  • Preparation: Ensure the Cbz-protected substrate is dry. Residual water will dilute the acid and slow the reaction.

  • Dissolution: Place the substrate (1 mmol) in a round-bottom flask.

  • Acidolysis: Add 33% HBr/AcOH (5–10 mL per gram of substrate).

    • Note: Evolution of

      
       gas may be observed.[1]
      
  • Reaction: Stir at room temperature.

    • Duration: Simple amines: 30–60 mins. Sterically hindered amines: 1–3 hours.

    • Monitoring: TLC (visualize with ninhydrin for free amine) or LC-MS.

  • Work-up (Precipitation):

    • Pour the reaction mixture slowly into cold anhydrous diethyl ether (100 mL).

    • The amine hydrobromide salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under

    
     (hydroscopic) and wash extensively with ether to remove benzyl bromide and acetic acid.
    
  • Free Basing (Optional): Dissolve the salt in water, adjust pH to >10 with NaOH, and extract into organic solvent (DCM/EtOAc).

Protocol B: The "Superacid" Cocktail (TFMSA/TFA)

Best For: Solid-phase synthesis (SPPS), difficult sequences, or when HBr is too harsh for other functionalities. Reference: Based on the Tam & Merrifield "Low-High Acidity" concept [1].

Reagents:

  • Trifluoromethanesulfonic acid (TFMSA).[2]

  • Trifluoroacetic acid (TFA).[3][4][5]

  • Thioanisole (Scavenger).[3][4][5]

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare a mixture of TFA / TFMSA / Thioanisole (ratio 10:1:1 v/v/v).

    • Safety: Add TFMSA to TFA slowly with cooling; it is extremely exothermic.

  • Addition: Cool the substrate (solid phase resin or solution) to 0°C. Add the acid cocktail.

  • Reaction: Stir at 0°C for 10–30 minutes, then warm to room temperature for 30–60 minutes.

    • Why: The thioanisole acts via an

      
      -like mechanism (Push-Pull), accelerating cleavage while protecting sensitive residues [2].
      
  • Work-up:

    • For Solution: Pour into cold ether/hexane (1:1) to precipitate the product.[1][2]

    • For Resin: Filter the resin, wash with TFA, then DCM. (Note: This cleaves the peptide from the resin and removes Cbz).[2]

Protocol C: Lewis Acid-Mediated ( / HFIP)

Best For: "Modern" synthesis requiring mild conditions; compatible with benzyl ethers and esters which might be cleaved by HBr.[1] Reference: Validated by recent kinetic studies [3].

Reagents:

  • Aluminum Chloride (

    
    ) - Anhydrous.[1]
    
  • Hexafluoroisopropanol (HFIP) - Solvent/Co-activator.

Step-by-Step Procedure:

  • Dissolution: Dissolve Cbz-substrate (1.0 equiv) in HFIP (0.1 M concentration).

  • Activation: Add

    
     (2.0–3.0 equiv) in one portion.
    
    • Mechanism:[1][6][7][8][9] HFIP stabilizes the transition state and enhances the Lewis acidity of

      
       via hydrogen bonding.
      
  • Reaction: Stir at room temperature for 1–4 hours.

    • Selectivity: This method is highly selective for N-Cbz over O-Benzyl ethers, a major advantage over HBr [3].

  • Quench: Quench with saturated aqueous

    
     or Rochelle's salt solution (to break Aluminum emulsions).
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    

Validation & Troubleshooting

When acid deprotection fails or yields are low, the cause is often re-alkylation or incomplete protonation .

Decision Logic for Troubleshooting

Use the following workflow to diagnose issues.

Troubleshooting Start Issue: Low Yield / Impurities Check_MS Check LC-MS Start->Check_MS Mass_Plus_90 Mass = Product + 90 Da? Check_MS->Mass_Plus_90 Mass_SM Mass = Starting Material? Check_MS->Mass_SM Alkylation Diagnosis: Benzyl Alkylation (Scavenger Failure) Mass_Plus_90->Alkylation Yes Incomplete Diagnosis: Incomplete Cleavage (Acid too weak) Mass_SM->Incomplete Yes Sol_Alk Solution: Switch to TFMSA/Thioanisole Increase Scavenger Load Alkylation->Sol_Alk Sol_Inc Solution: Dry Sample (remove H2O) Switch from TFA to HBr or TFMSA Incomplete->Sol_Inc

Caption: Figure 2. Troubleshooting logic based on LC-MS data. +90 Da indicates benzyl adducts.

Common Pitfalls
  • Water Contamination: HBr/AcOH is hygroscopic. Water converts the strong acid HBr into hydronium (

    
    ), which is too weak to protonate the carbamate effectively. Always use fresh/anhydrous reagents. 
    
  • Ester Transesterification: In MeOH or EtOH solvents, acid can cause transesterification of side-chain esters. Use non-nucleophilic solvents (AcOH, DCM, HFIP).

  • Tyrosine Alkylation: Without scavengers, the benzyl cation attacks the phenolic ring of Tyr (3-benzyltyrosine). This is irreversible.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Kiso, Y., et al. (1980). Deprotection of N-benzyloxycarbonyl group by methanesulfonic acid. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Link

  • Hu, L., et al. (2019). Chemoselective cleavage of N-Cbz protecting groups using

    
    /HFIP.[1][6][10] Tetrahedron Letters, 60(12), 856-859. Link
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard Reference Text).
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Link

Sources

Application

Application Note: Strategic Integration of Chiral Morpholines in Drug Discovery

Executive Summary The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid, Aprepitant). However, traditional achiral morpholines often s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid, Aprepitant). However, traditional achiral morpholines often suffer from rapid metabolic clearance via


-oxidation and limited vectoral reach within a binding pocket.

This guide details the application of C-substituted chiral morpholines to overcome these limitations. By introducing chirality at the C2 or C3 positions, researchers can:

  • Block Metabolic Hotspots: Sterically hinder Cytochrome P450-mediated oxidation.

  • Escape "Flatland": Increase

    
     character, improving solubility and target selectivity.
    
  • Enhance Potency: Exploit specific vectoral interactions within the ATP-binding pockets of kinases (e.g., mTOR vs. PI3K).

The Chiral Advantage: Mechanism & Rationale[1]

Metabolic Stability and Physicochemical Modulation

The primary liability of the morpholine ring is oxidative metabolism at the carbon adjacent to the nitrogen (C2/C6) or oxygen (C3/C5). Introducing a substituent (e.g., methyl, ethyl, trifluoromethyl) at these positions creates a steric and electronic blockade.

Table 1: Comparative Properties of Morpholine Analogs

PropertyMorpholine (Achiral)(S)-2-Methylmorpholine(S)-2-TrifluoromethylmorpholineImpact of Chirality
LogP -0.86-0.450.52Modulates lipophilicity for BBB penetration.
pKa (Conj. Acid) 8.36~8.1~5.8Electron-withdrawing groups (

) lower pKa, improving bioavailability.
Metabolic Stability Low (

< 15 min)
MediumHigh (

> 60 min)
Blocks CYP450

-hydroxylation.
Solubility HighHighModerateMaintains aqueous solubility while adding bulk.
Decision Matrix: When to Use Chiral Morpholines

Use the following logic flow to determine if a chiral morpholine switch is appropriate for your lead compound.

DecisionMatrix Start Lead Compound Evaluation MetabIssue High Clearance? (Metabolic Instability) Start->MetabIssue SelectivityIssue Off-Target Toxicity? (Low Selectivity) Start->SelectivityIssue SolubilityIssue Low Solubility? Start->SolubilityIssue Action_C2 Introduce C2-Substituent (Block Metabolic Hotspot) MetabIssue->Action_C2 Yes Action_Vector Introduce C3-Substituent (Alter Vector/Shape) SelectivityIssue->Action_Vector Yes Action_Polar Add Polar Chiral Group (e.g., Hydroxymethyl) SolubilityIssue->Action_Polar Yes

Figure 1: Strategic decision tree for implementing chiral morpholines in lead optimization.

Case Study: Selectivity in Kinase Inhibitors (mTOR vs. PI3K)

A critical challenge in kinase inhibitor design is distinguishing between homologous catalytic domains, such as mTOR and PI3K


.
  • The Problem: The ATP binding sites are nearly identical.

  • The Solution: Research has shown that bridged or substituted chiral morpholines can exploit a subtle difference: the Phe961Leu mutation. The deeper pocket in mTOR (due to Leu) can accommodate bulkier, chiral morpholine bridges that sterically clash with the Phe in PI3K.

  • Outcome: Enantiomers of C-substituted morpholines often display >100-fold differences in selectivity ratios, turning a "dirty" promiscuous binder into a selective chemical probe [1].

Experimental Protocol: Synthesis of (S)-2-Isobutylmorpholine

From the Chiral Pool (L-Leucine)

This protocol describes the robust synthesis of a C-substituted morpholine starting from a natural amino acid. This method is preferred over asymmetric hydrogenation for small-scale discovery because it guarantees enantiomeric purity (>99% ee) without expensive Rh-catalysts.

Reagents and Equipment
  • Starting Material: L-Leucine (or any L-amino acid).

  • Reagents:

    
     (LAH), Chloroacetyl chloride, 
    
    
    
    ,
    
    
    or LAH (for final reduction).
  • Solvents: Anhydrous THF, Isopropanol, DCM.

  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     line, LC-MS.
    
Step-by-Step Methodology
Step 1: Reduction to Amino Alcohol
  • Suspend L-Leucine (10 mmol) in anhydrous THF (50 mL) under

    
     at 0°C.
    
  • Slowly add

    
     (2.5 equiv) pellets or solution. Caution:  Exothermic/Gas evolution.
    
  • Reflux for 12 hours.

  • Workup: Cool to 0°C. Quench via Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter precipitate.[1] Concentrate filtrate to yield (S)-leucinol .
Step 2: N-Acylation (Chloroacetylation)
  • Dissolve (S)-leucinol (10 mmol) in DCM (30 mL) and add

    
     (1.2 equiv). Cool to -10°C.
    
  • Add Chloroacetyl chloride (1.1 equiv) dropwise.

  • Stir for 2 hours at RT.

  • Wash with 1M HCl and Brine. Dry over

    
     and concentrate.
    
  • Result:

    
    -(1-hydroxy-4-methylpentan-2-yl)-2-chloroacetamide.
    
Step 3: Cyclization (The Morpholinone Intermediate)
  • Dissolve the crude amide in Isopropanol (or t-BuOH).

  • Add

    
     (2.5 equiv) or powdered KOH.
    
  • Stir at RT for 4 hours (monitoring by LC-MS for ring closure).

  • Mechanism: Intramolecular

    
     attack of the alkoxide on the alkyl chloride.
    
  • Result: (S)-5-isobutylmorpholin-3-one.

Step 4: Final Reduction to Morpholine
  • Dissolve the morpholin-3-one in anhydrous THF.

  • Add

    
     (2.0 equiv) carefully.
    
  • Reflux for 6 hours to reduce the lactam carbonyl to the methylene.

  • Workup: Standard Fieser quench. Extract with ether.

  • Purification: Formation of the HCl salt (add 4M HCl in dioxane) or distillation.

Synthetic Workflow Diagram

Synthesis AA L-Amino Acid (Chiral Pool) Alcohol Amino Alcohol (Reduction) AA->Alcohol LiAlH4 Amide Chloroacetamide (Acylation) Alcohol->Amide Cl-CH2-COCl Lactam Morpholin-3-one (Cyclization) Amide->Lactam KOtBu / SN2 Final (S)-2-Substituted Morpholine Lactam->Final LiAlH4 / Red.

Figure 2: Step-wise synthesis of chiral morpholines from amino acids via the lactam intermediate.

Application Protocol: Buchwald-Hartwig Coupling

Incorporating the Chiral Morpholine into a Drug Scaffold

Once synthesized, the chiral morpholine is typically coupled to an aryl halide (e.g., a kinase hinge-binder).

  • Reagents: Aryl Halide (1.0 equiv), Chiral Morpholine (1.2 equiv),

    
     (2 mol%), BINAP or XPhos (4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Charge flask with Pd source, Ligand, and Base. Purge with Argon.

    • Add Aryl Halide and Chiral Morpholine in solvent.

    • Heat to 100°C for 12 hours.

  • Troubleshooting: If racemization is observed (rare with BINAP, but possible), switch to a copper-catalyzed Ullmann coupling at lower temperatures or use a milder base like

    
    .
    

QC & Validation: Enantiomeric Excess (ee) Determination

Trustworthy data requires validating that the chirality survived the synthesis.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak IA or IC (Polysaccharide based).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to sharpen the peak of the secondary amine.

  • Derivatization: If the morpholine lacks a UV chromophore, derivatize with Benzoyl Chloride or reaction with an isocyanate prior to injection.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Qian, K., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.[2] Journal of Medicinal Chemistry, 53(1), 319–329. Link

  • Wijtmans, R., et al. (2004).[3] Synthesis and Biological Significance of C-Substituted Morpholines. Synthesis, 2004(05), 641-662. Link

  • Aldous, D. J., et al. (2006). Asymmetric Synthesis of 2-Substituted Morpholines. Organic Letters, 8(25), 5765–5768. Link

Sources

Method

Application Note: Methyl N-Cbz-homomorpholine-2-carboxylate in Solid-Phase Synthesis

This guide details the integration of Methyl N-Cbz-homomorpholine-2-carboxylate (Methyl N-Cbz-1,4-oxazepane-2-carboxylate) into solid-phase synthesis (SPS) workflows. Executive Summary Methyl N-Cbz-homomorpholine-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the integration of Methyl N-Cbz-homomorpholine-2-carboxylate (Methyl N-Cbz-1,4-oxazepane-2-carboxylate) into solid-phase synthesis (SPS) workflows.

Executive Summary

Methyl N-Cbz-homomorpholine-2-carboxylate is a critical chiral scaffold for generating peptidomimetics and macrocyclic libraries . As a 7-membered ring homolog of morpholine-2-carboxylic acid, it introduces specific conformational constraints (β-turn mimetics) and alters solubility/metabolic stability profiles in drug candidates.

However, its direct use in Solid-Phase Peptide Synthesis (SPPS) presents two specific chemical challenges:

  • The Methyl Ester: It is unreactive toward resin-bound amines and must be hydrolyzed to the free acid prior to coupling.

  • The Cbz (Z) Group: Unlike Fmoc (base-labile) or Boc (acid-labile), the Carboxybenzyl (Cbz) group requires strong acid (HF, HBr) or hydrogenolysis for removal. This dictates its use primarily in Boc-chemistry SPPS or as a permanent N-terminal cap in Fmoc-chemistry.

Pre-SPS Workflow: Preparation of the Active Building Block

Rationale: Standard SPPS coupling reagents (HATU, DIC) require a free carboxylic acid. The methyl ester is a "protecting group" during storage but a blocking group during synthesis.

Protocol A: Saponification (Hydrolysis to Free Acid)

Objective: Convert Methyl N-Cbz-homomorpholine-2-carboxylate to N-Cbz-homomorpholine-2-carboxylic acid .

Reagents:

  • Starting Material: Methyl N-Cbz-homomorpholine-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • Acidification: 1M HCl[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL of THF. Cool to 0°C in an ice bath.

  • Hydrolysis: Add a solution of LiOH·H₂O (2.0 equiv) in 5 mL of water dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC (or LCMS) until the ester is consumed (typically 2–4 hours).

  • Workup: Evaporate THF under reduced pressure. The remaining aqueous phase is basic.

  • Acidification: Carefully acidify the aqueous residue with 1M HCl to pH 2–3. The product (free acid) will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify by ¹H NMR (disappearance of methyl singlet at ~3.7 ppm) and LCMS (Mass shift: -14 Da).

Solid-Phase Synthesis Protocols

Strategy 1: Boc-SPPS (N-Cbz Removal via HF)

Context: This is the preferred method if you intend to elongate the peptide chain from the homomorpholine nitrogen. The final HF cleavage step removes both the resin linker and the Cbz group simultaneously.

Workflow Diagram:

BocStrategy cluster_warning Note: Cbz is stable to TFA Start N-Cbz-Homomorpholine-OH (Free Acid) Coupling Coupling to Resin (DIC/HOBt) Start->Coupling Activation Cleavage HF Cleavage (Removes Cbz & Resin) Coupling->Cleavage If Terminal Elongation Peptide Elongation (Not possible unless Cbz removed) Final Free Homomorpholine Peptide Cleavage->Final

Caption: Boc-SPPS workflow. Cbz is stable to TFA (Boc removal), allowing it to serve as an orthogonal protector until final HF cleavage.

Protocol:

  • Resin Selection: MBHA or PAM resin (0.5 mmol/g loading).

  • Coupling:

    • Dissolve N-Cbz-homomorpholine-2-carboxylic acid (3 equiv) in DMF.

    • Add DIC (3 equiv) and HOBt (3 equiv).

    • Add to resin and shake for 2 hours.

    • Kaiser Test: Verify coupling (Negative result = coupling complete).

  • Elongation (Optional): If the homomorpholine is the C-terminal residue, proceed with Boc-deprotection (50% TFA/DCM) of the next amino acid. Note: You cannot deprotect the Cbz group on-resin easily without HF.

  • Final Cleavage: Treat resin with anhydrous HF/Anisole (9:1) at 0°C for 1 hour. This yields the free amine homomorpholine peptide.

Strategy 2: Fmoc-SPPS (N-Terminal Capping)

Context: Used when the homomorpholine scaffold is the final "cap" of a peptide sequence to induce a turn or protect against exopeptidases.

Workflow Diagram:

FmocStrategy Resin Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Couple Cbz-Homomorpholine-OH (HATU/DIPEA) Deprotect->Couple Cleave TFA Cleavage Couple->Cleave Product Cbz-Protected Peptide (Final Product) Cleave->Product Cbz remains intact

Caption: Fmoc-SPPS Capping. The Cbz group survives the final TFA cleavage, yielding a hydrophobically capped peptide.

Protocol:

  • Resin: Rink Amide or Wang Resin.

  • Peptide Assembly: Standard Fmoc/tBu synthesis using 20% Piperidine for deprotection.

  • Final Coupling (The Cap):

    • Reagents: N-Cbz-homomorpholine-2-carboxylic acid (3 equiv), HATU (2.9 equiv), DIPEA (6 equiv).

    • Solvent: DMF.

    • Time: 2 hours at RT.

    • Note: Homomorpholine is a secondary amine equivalent (hindered); HATU is preferred over DIC for this coupling.

  • Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5).

    • Result: The peptide is cleaved from the resin, side chains (tBu, Trt) are removed, but the N-Cbz group remains intact , providing a lipophilic handle.

Data Summary & Troubleshooting

ParameterCbz-Homomorpholine-2-carboxylateStandard Proline Derivative
Ring Size 7-membered (Oxazepane)5-membered (Pyrrolidine)
Conformation Flexible twist-chairRigid envelope
Coupling Rate Slower (Steric hindrance)Fast
Cbz Stability Stable to TFA & PiperidineStable to TFA & Piperidine
Removal HF, HBr/AcOH, H₂/PdHF, HBr/AcOH, H₂/Pd

Troubleshooting Guide:

  • Incomplete Hydrolysis: If the methyl ester persists, increase LiOH equivalents to 3.0 and warm to 40°C.

  • Poor Coupling to Resin: Use PyAOP or HATU instead of DIC. Double couple if loading onto a secondary amine.

  • Racemization: Use Oxyma Pure as an additive during coupling to suppress racemization of the chiral center at C2.

References

  • Synthesis of Homomorpholines

    • Title: "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues."
    • Source: ChemRxiv (2024).
    • URL:[Link] (Generalized link based on search context 1.1)

  • Solid-Phase Synthesis of Morpholine Scaffolds

    • Title: "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues."
    • Source: MDPI (Molecules).[2]

    • URL:[Link] (Context from search 1.7)

  • Cbz Protecting Group Stability: Title: "Protecting Groups in Organic Synthesis (Greene's)." Note: Standard reference for Cbz stability in TFA vs HF.
  • Compound Data

    • Title: "Methyl N-Cbz-homomorpholine-2-carboxylate Product Page."[3]

    • Source: BLD Pharm / PubChem.
    • URL:[Link] (Context from search 1.14)

Sources

Application

Morpholine Pharmacophores in Drug Design: Physicochemical Tuning and Synthetic Protocols

Topic: Role of Morpholine Derivatives in Bioactive Molecules Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists [1][2] Executive Summary The morp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Morpholine Derivatives in Bioactive Molecules Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

[1][2]

Executive Summary

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in blockbuster drugs like Gefitinib (Iressa), Linezolid (Zyvox), and Timolol. Its utility stems from a unique physicochemical profile: the ether oxygen at position 4 exerts a negative inductive effect (-I), significantly lowering the basicity of the nitrogen (pKa ~8.3) compared to its analog piperidine (pKa ~11.0).

This guide details the strategic application of morpholine to modulate lipophilicity (LogP) and solubility, provides a robust palladium-catalyzed synthetic protocol for introducing morpholine moieties, and outlines a metabolic stability workflow to validate these derivatives.

Part 1: The Medicinal Chemistry of Morpholine

The "Oxygen Effect" and pKa Modulation

The primary utility of morpholine lies in its ability to fine-tune the acid-base properties of a drug candidate.

  • Basicity & Ionization: Unlike piperidine, which is highly basic and almost fully protonated at physiological pH (7.4), morpholine exists in an equilibrium containing a significant fraction of uncharged species. This uncharged fraction is critical for passive membrane permeability (blood-brain barrier or intestinal absorption).

  • Solubility: Despite lower ionization, the ether oxygen acts as a hydrogen bond acceptor, maintaining water solubility without the penalty of a permanent positive charge that might hinder transport.

Table 1: Physicochemical Comparison of Common Nitrogen Heterocycles

HeterocycleStructureApprox.[1][2][3][4][5][6][7][8][9][10] pKa (Conj. Acid)LogP (Octanol/Water)Key Medicinal Role
Piperidine C5H11N~11.10.84High basicity; strong cation at pH 7.4.
Morpholine C4H9NO~8.3 -0.86Balanced pKa; enhanced solubility via H-bonding.
Piperazine C4H10N2~9.8 (N1)-1.17Solubility; often requires N-substitution to lower basicity.
Case Study: Gefitinib (EGFR Inhibitor)

In the design of Gefitinib, the morpholine-propoxy side chain was not arbitrary.

  • Solubility: The quinazoline core is highly lipophilic and insoluble. The morpholine tail solubilizes the molecule in aqueous media.

  • Solvent Interaction: Crystal structures of EGFR-inhibitor complexes show the morpholine ring protruding into the solvent front, interacting with water rather than the hydrophobic pocket, thereby improving PK without disrupting binding affinity.

Gefitinib_SAR Core Quinazoline Core (High Potency, Low Solubility) Modification Addition of Morpholine-Propoxy Tail Core->Modification Optimization Mechanism Mechanism: 1. pKa ~8.0 allows membrane pass 2. Ether O accepts H-bonds Modification->Mechanism Physicochemical Effect Result Gefitinib (Iressa) Bioavailable & Soluble Mechanism->Result Clinical Outcome

Figure 1: SAR Logic Flow demonstrating the strategic addition of morpholine to solve solubility issues in kinase inhibitors.

Part 2: Synthetic Protocol (Application Note)

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (


) works for electron-deficient rings, the Buchwald-Hartwig amination  is the industry standard for coupling morpholine to unactivated aryl halides.

Objective: Synthesis of N-aryl morpholine derivatives. Scale: 1.0 mmol (Adaptable).

Reagents & Materials
  • Aryl Halide (Ar-Cl or Ar-Br): 1.0 equiv.

  • Morpholine: 1.2 – 1.5 equiv.

  • Catalyst:

    
     (1.5 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or BINAP (3.0 mol%). XPhos is preferred for aryl chlorides.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation: Add

    
     and XPhos ligand to the flask. Add 2 mL of anhydrous toluene. Stir at room temperature for 5 minutes to generate the active catalytic species (solution often turns dark orange/red).
    
  • Substrate Addition: Add the Aryl Halide (1.0 mmol), Morpholine (1.2 mmol), and

    
     (1.5 mmol). Wash sides with remaining solvent (3 mL).
    
  • Reaction: Heat the mixture to 80–100°C with vigorous stirring.

    • Checkpoint: Monitor via TLC or LC-MS every 2 hours. Reaction is typically complete in 4–12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexane:EtOAc gradient).

Safety Note:


 is hygroscopic and caustic. Handle in a glovebox or use fresh bottles. Palladium residues are toxic; dispose of Celite waste as hazardous heavy metal waste.

Buchwald_Workflow Step1 1. Inert Prep (Argon/N2) Step2 2. Pre-Catalyst Activation (Pd source + XPhos) Step1->Step2 Step3 3. Reagent Addition (Ar-Cl + Morpholine + NaOtBu) Step2->Step3 Step4 4. Heating (80-100°C) Monitor via LC-MS Step3->Step4 Step5 5. Filtration (Celite) & Purification Step4->Step5

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination of morpholine.

Part 3: Biological Evaluation Protocols

Protocol: Microsomal Metabolic Stability Assay

Morpholine rings are often used to block metabolic sites, but they can undergo oxidative metabolism (N-oxidation or ring opening). This assay quantifies the Intrinsic Clearance (


).

Objective: Determine the half-life (


) of the morpholine derivative in Human Liver Microsomes (HLM).
Experimental Setup
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (final conc. 0.5 mg/mL).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Test Compound: 1 µM final concentration (keep DMSO < 0.1%).

Workflow
  • Pre-Incubation: Mix Buffer, Microsomes, and Test Compound in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH to start the reaction.

  • Sampling: At time points

    
     min, remove an aliquot.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Inject supernatant into LC-MS/MS.

Data Analysis

Plot


 vs. Time. The slope of the line is 

.


Interpretation:

  • Low Clearance: Morpholine successfully blocked metabolism or is stable.

  • High Clearance: Potential oxidation of the morpholine ring (check for metabolite +16 Da for N-oxide or +32 Da for ring opening).

References

  • Kumari, A., et al. (2020). Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[5] Bioorganic Chemistry.[1]

  • TCI Chemicals. Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

  • U.S. Food and Drug Administration (FDA). Gefitinib (Iressa) Prescribing Information & Pharmacology.

  • StackExchange Chemistry / Evans pKa Table. Rationalizing basicity of piperidine vs morpholine.

  • Acquavia, M.A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.[1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing peptide coupling reactions with sterically hindered amino acids

Technical Support Center: Advanced Peptide Synthesis Topic: Optimization of Sterically Hindered Peptide Couplings Ticket ID: #SYNTH-9982 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Optimization of Sterically Hindered Peptide Couplings Ticket ID: #SYNTH-9982 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard protocols (HBTU/DIPEA) have failed to couple sterically demanding residues like


-methylated amino acids, 

-disubstituted residues (Aib), or bulky

-branched chains (Val, Ile, Thr) adjacent to Proline.

This guide moves beyond basic "add more reagent" advice. We focus on the mechanistic bottlenecks —activation kinetics, base-induced epimerization, and on-resin aggregation—to provide self-validating protocols for high-difficulty sequences.

Module 1: Reagent Selection & Activation Strategy

User Query: Standard HBTU/HOBt coupling yields <20% conversion for my N-methyl-Val to N-methyl-Ala junction. Should I just double the coupling time?

Technical Insight: Time is rarely the solution for steric hindrance. The issue is the lifetime of the active ester versus the rate of nucleophilic attack. Benzotriazole esters (OBt) are often too slow for hindered amines; the active ester hydrolyzes or rearranges (guanidinylation) before the amine can attack.

The Solution: Switch to 7-azabenzotriazole (HOAt) or Oxyma Pure based systems.[1] The nitrogen at the 7-position in HOAt creates a "neighboring group effect" (via H-bonding to the incoming amine), accelerating the coupling rate by ~6-7x compared to HOBt.

Recommended Reagent Hierarchy
Reagent ClassReagentActive SpeciesBase Req.Best For
Gen 3 (Gold Std) COMU Oxyma Ester1.0 eqUltra-hindered couplings (Aib-Aib), low racemization. Safer than HATU.
Gen 2 (Silver) HATU OAt Ester2.0 eqDifficult sequences, macrocyclization. High Risk: Epimerization if base is excess.
Gen 1 (Bronze) HBTU/HCTU OBt Ester2.0 eqStandard, non-hindered couplings only.
Carbodiimide DIC + Oxyma Oxyma Ester1.0 eqGreen Option. Excellent for preventing racemization (Cys/His).

Critical Protocol Note: When using COMU , use only 1 equivalent of base (DIPEA). Unlike HATU, which requires 2 equivalents (one to neutralize the salt, one to deprotonate the acid), COMU is an internal salt and requires less base, significantly lowering the risk of removing the


-proton from the amino acid.
Decision Logic Visualization

ReagentSelection Start Start: Difficult Coupling IsHindered Is the Amine Hindered? (N-Me, Aib, Pro) Start->IsHindered IsRacemizationProne Is the AA Racemization Prone? (Cys, His) IsHindered->IsRacemizationProne Yes UseCOMU Protocol A: COMU (1.0 eq) + DIPEA (1.0 eq) Reason: High activity, low base load IsHindered->UseCOMU No (Standard Hindrance) IsRacemizationProne->UseCOMU No (Val/Ile/N-Me) UseCollidine Protocol B: DIC + Oxyma Pure + Collidine Reason: Non-ionic base prevents H-abstraction IsRacemizationProne->UseCollidine Yes (Cys/His) UseHATU Protocol C: HATU (1.0 eq) + HOAt (1.0 eq) + DIPEA (2.0 eq) Reason: Max activation, accept racemization risk UseCOMU->UseHATU If COMU Fails

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and racemization risk.

Module 2: Troubleshooting & Protocols

User Query: I am seeing significant epimerization (D-isomer formation) when coupling Fmoc-Cys(Trt)-OH to a Proline residue.

Technical Insight: Cysteine and Histidine are notoriously prone to racemization via the Azlactone Mechanism .

  • The activated carboxylate forms an oxazolone (azlactone) ring.

  • Strong bases (like DBU or excess DIPEA) abstract the acidic

    
    -proton.
    
  • The intermediate enolizes, destroying chirality.

The Solution: Base Swapping Replace DIPEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid but too sterically hindered and weak to abstract the


-proton.
Protocol: Low-Racemization Coupling for Cys/His

Applicable for: Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH

  • Dissolve AA: 3.0 eq Fmoc-AA-OH in DMF/DCM (1:1). Note: DCM lowers dielectric constant, stabilizing the activated ester and reducing racemization.

  • Add Activator: 3.0 eq Oxyma Pure .

  • Add Coupling Agent: 3.0 eq DIC (Diisopropylcarbodiimide).

  • Add Base: 3.0 eq Collidine (TMP) .

  • Reaction Time: 60 minutes at Room Temperature. Do NOT use Microwave heating for Cys/His.

Module 3: Advanced Aggregation Management

User Query: My sequence is hydrophobic (Val-Ile-Val-Ile). The resin isn't swelling, and coupling fails after the 5th residue.

Technical Insight: This is "On-Resin Aggregation." The growing peptide chains form intermolecular


-sheets via hydrogen bonding, collapsing the resin matrix and preventing reagent access.

The Solution: Pseudoproline Dipeptides Pseudoprolines (


Pro) are dipeptides where a Serine, Threonine, or Cysteine residue is cyclized into an oxazolidine or thiazolidine ring.[2] This "locks" the backbone in a kinked conformation (similar to Proline), physically disrupting 

-sheet formation.
Implementation Strategy
  • Placement: Insert a Pseudoproline dipeptide every 5–6 residues in a hydrophobic sequence.

  • Reagents: Buy pre-formed dipeptides (e.g., Fmoc-Ile-Ser(

    
    Me,Me pro)-OH).
    
  • Cleavage: The ring spontaneously hydrolyzes back to the native amino acid (Ser/Thr) during the final TFA cleavage/deprotection step.

Aggregation Pathway Visualization

Aggregation cluster_0 Standard Synthesis cluster_1 Pseudoproline Strategy BetaSheet Interchain H-Bonding (Beta-Sheet Formation) Collapse Resin Collapse (Reagents Blocked) BetaSheet->Collapse PsiPro Insert Pseudoproline (Oxazolidine Ring) Kink Backbone Kink (Cis-amide mimic) PsiPro->Kink Solvation Full Solvation (High Coupling Yield) Kink->Solvation

Figure 2: Mechanism of Pseudoproline dipeptides in disrupting beta-sheet aggregation during SPPS.

Module 4: Microwave-Assisted Protocols

User Query: Can I use microwave irradiation for N-methylated couplings?

Technical Insight: Yes, microwave energy is highly effective for overcoming the steric barrier of


-methyl couplings by providing the thermal energy required to reach the transition state. However, temperature control is vital  to prevent aspartimide formation or degradation of sensitive side chains (Arg, Cys).
Optimized Microwave Cycle (CEM Liberty Blue/Biotage Initiator)
ParameterStandard AAHindered (N-Me, Aib)Sensitive (Cys, His, Arg)
Temperature 75°C90°C50°C (Max)
Time 5 min10 min (Double Couple)10 min
Power ~30W~50W~15W
Reagents DIC/OxymaHATU/DIPEA or COMU/DIPEADIC/Oxyma/Collidine

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[4] Chemistry – A European Journal, 15(37), 9404–9416.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Wöhr, T., & Mutter, M. (1995).[2] Pseudo-prolines: A new concept for the access to difficult sequences in peptide synthesis.[5] Journal of the American Chemical Society, 117(37), 9419-9420.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143–148.

Sources

Optimization

optimizing base conditions for Cbz protection to avoid racemization

Technical Support Center: Optimizing Cbz Protection to Prevent Racemization Introduction: The Stereochemical Tightrope As researchers, we often view the Benzyloxycarbonyl (Cbz or Z) group as a "standard" protection step....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cbz Protection to Prevent Racemization

Introduction: The Stereochemical Tightrope

As researchers, we often view the Benzyloxycarbonyl (Cbz or Z) group as a "standard" protection step. However, for chiral substrates—particularly those with electron-withdrawing side chains or aromatic alpha-substituents—standard Schotten-Baumann conditions (using strong inorganic bases like NaOH) are a primary cause of hidden racemization.

This guide moves beyond the textbook procedures to address the mechanistic root causes of racemization and provides optimized protocols to maintain enantiomeric excess (


) >99%.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

Racemization during Cbz protection is rarely random; it is mechanistically driven by high pH. Two primary pathways threaten your chiral center:

  • 5(4H)-Oxazolone Formation: The carbonyl oxygen of the forming carbamate attacks the activated carboxyl group (if present or activated), forming a cyclic intermediate that rapidly epimerizes.

  • Direct

    
    -Deprotonation (Enolization):  Strong bases abstract the acidic proton on the 
    
    
    
    -carbon. This is exacerbated in amino acids like Phenylglycine or Histidine , where the
    
    
    -proton is electronically activated.
Visualizing the Threat Landscape

RacemizationMechanism Start Amino Acid (L-Isomer) Inter Carbamate Intermediate Start->Inter + Cbz-Cl Base High pH Base (OH- / CO3 2-) Enolate Planar Enolate (Achiral) Base->Enolate Direct Proton Abstraction Oxazolone 5(4H)-Oxazolone (Rapidly Racemizes) Base->Oxazolone Cyclization Inter->Base pH > 10 Product_L L-Cbz-AA (Desired) Enolate->Product_L Reprotonation Product_D D-Cbz-AA (Impurity) Enolate->Product_D Reprotonation Oxazolone->Product_L Oxazolone->Product_D

Figure 1: Mechanistic pathways leading to racemization under highly basic conditions. Note that the planar enolate and oxazolone intermediates destroy chiral information.

Module 2: Reagent & Base Optimization (The "How")

The standard use of Benzyl Chloroformate (Cbz-Cl) generates HCl as a byproduct, necessitating a base.[1][2][3][4] The key to success is buffering the system to neutralize HCl without exceeding the pKa of the


-proton.
Strategy A: The Buffered Schotten-Baumann (Recommended for General Use)

Instead of NaOH (pH ~13-14), use a carbonate/bicarbonate buffer system to clamp the pH between 8 and 10.

  • Reagent: Cbz-Cl

  • Base System:

    
     (2:1 molar ratio)[1]
    
  • Why: This buffer neutralizes the HCl produced but lacks the basicity to rapidly deprotonate the

    
    -carbon.
    
Strategy B: The "Base-Free" Activated Ester (Recommended for Sensitive Substrates)

For highly sensitive residues (Cys, His, Phg), avoid acid chlorides entirely. Use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).

  • Reagent: Cbz-OSu

  • Base System:

    
     (mild) or organic bases (TEA) in strict moderation.
    
  • Why: The leaving group is N-hydroxysuccinimide (weakly acidic), not HCl. This allows the reaction to proceed at near-neutral pH.

Module 3: Optimized Experimental Protocols

Protocol 1: The "Safe" Schotten-Baumann (General Amino Acids)

Best for: Ala, Leu, Val, Phe, Pro

  • Dissolution: Dissolve amino acid (10 mmol) in 15 mL of water .

  • Buffering: Add

    
     (10 mmol) and 
    
    
    
    (5 mmol). Ensure clear solution.
  • Addition: Cool to 0°C. Add Cbz-Cl (11 mmol) dropwise over 30 minutes.

    • Critical: Vigorous stirring is essential as Cbz-Cl is immiscible with water.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Wash with ether (removes unreacted Cbz-Cl).[2] Acidify aqueous layer to pH 2 with 1N HCl (carefully, on ice) and extract with Ethyl Acetate.[2]

Protocol 2: Protection of Racemization-Prone Substrates (Cys, His, Phg)

Best for: Cysteine, Histidine, Phenylglycine[5]

  • Dissolution: Dissolve Amino Acid (10 mmol) in a 1:1 mixture of Water:Dioxane (or THF).

  • Reagent: Add Cbz-OSu (10-11 mmol).

  • Base: Add Triethylamine (TEA) (10-12 mmol) only if necessary to solubilize the amino acid.

    • Note: Keep pH < 8.5.[6]

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Evaporate organic solvent. Acidify aqueous residue and extract.[2]

Module 4: Decision Logic for Condition Selection

Use this decision tree to select the safest protocol for your specific substrate.

ProtocolSelection Input Target Amino Acid Sensitive Is the AA Sensitive? (Cys, His, Phg, Asp/Glu esters) Input->Sensitive Reagent Select Reagent Sensitive->Reagent Analysis Path_Safe Protocol 2: Cbz-OSu + Mild Base (pH 7-8) Reagent->Path_Safe Yes (High Risk) Path_Std Protocol 1: Cbz-Cl + Carbonate Buffer (pH 8-10) Reagent->Path_Std No (Standard)

Figure 2: Decision matrix for selecting reagents based on substrate sensitivity.

Module 5: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Loss of Optical Activity (Low

)
pH spiked >11 during base addition.Switch to Protocol 2 (Cbz-OSu). If using Cbz-Cl, use a pH meter and add base concurrently with Cbz-Cl to maintain pH 9.
Low Yield with Cbz-Cl Hydrolysis of Cbz-Cl before reaction.Cbz-Cl hydrolyzes in water. Use a 5-10% excess of Cbz-Cl. Ensure vigorous stirring (emulsion is critical).
Oligomerization (e.g., Dipeptides) Mixed anhydride formation.Keep temperature strictly at 0°C during Cbz-Cl addition. Do not add Cbz-Cl too fast.
Histidine Racemization Imidazole ring acting as internal base.[7]Use side-chain protection (e.g., Bom) before N-protection, or use Protocol 2 with strict pH control.
Cysteine Oxidation (Disulfides) High pH promotes disulfide formation.Degas solvents with

.[6] Add a reducing agent (DTT) if compatible, or use Cbz-OSu in degassed buffer.

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. [Link]

  • Elucidating the Racemization Mechanism of Amino Acids. MDPI. [Link]

  • Minimization of Cysteine Racemization. PubMed (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl N-cbz-homomorpholine-2-carboxylate vs Methyl N-Boc-homomorpholine-2-carboxylate

This guide provides an in-depth technical comparison between Methyl N-Cbz-homomorpholine-2-carboxylate and Methyl N-Boc-homomorpholine-2-carboxylate . It is designed for medicinal chemists and process scientists selectin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl N-Cbz-homomorpholine-2-carboxylate and Methyl N-Boc-homomorpholine-2-carboxylate . It is designed for medicinal chemists and process scientists selecting the optimal 7-membered ring scaffold for drug discovery campaigns.

Executive Summary & Chemical Identity

Homomorpholine-2-carboxylic acid (systematically 1,4-oxazepane-2-carboxylic acid ) is a critical chiral scaffold in the design of peptidomimetics and protease inhibitors.[1] It serves as a constrained analogue of


-amino acids or an expanded analogue of proline/morpholine, offering unique conformational restriction that can enhance metabolic stability and receptor selectivity.

The choice between the Cbz (Carboxybenzyl) and Boc (tert-Butyloxycarbonyl) protected methyl esters is rarely arbitrary; it dictates the entire synthetic strategy (orthogonality) and purification efficiency of downstream intermediates.

Chemical Profile
FeatureMethyl N-Cbz-homomorpholine-2-carboxylateMethyl N-Boc-homomorpholine-2-carboxylate
CAS Number 1226776-84-6 Derivative of 1141669-61-5 (Acid)
Systematic Name Methyl 4-[(benzyloxy)carbonyl]-1,4-oxazepane-2-carboxylateMethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate
Molecular Weight ~293.3 g/mol ~259.3 g/mol
Lipophilicity (cLogP) Higher (~2.5). Enhanced solubility in non-polar solvents (DCM, Toluene).Lower (~1.2). Good solubility in polar organics (MeOH, THF).
Physical State Typically viscous oil or low-melting solid.Typically crystalline solid (easier handling).
Primary Utility Acid-sensitive synthetic routes.Hydrogenation-sensitive synthetic routes.

Strategic Selection: The "Orthogonality" Decision Matrix

Mechanism of Deprotection & Compatibility
  • N-Boc Variant: Cleaved by Acidolysis (TFA or HCl/Dioxane).[1]

    • Mechanism:[2][3] Protonation of the carbonyl oxygen followed by tert-butyl cation elimination and decarboxylation.

    • Risk:[1] Will hydrolyze acetals, ketals, and silyl ethers (TBDMS).

    • Benefit: Completely stable to catalytic hydrogenation (H₂/Pd) and basic conditions.

  • N-Cbz Variant: Cleaved by Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH).[1]

    • Mechanism:[2][3] Palladium-catalyzed cleavage of the benzyl-oxygen bond followed by decarboxylation.

    • Risk:[1] Will reduce alkenes, alkynes, nitro groups, and cleave benzyl ethers/esters.

    • Benefit: Completely stable to TFA and mild acids.[1]

Decision Logic Visualization

Orthogonality Start Target Molecule Requirements Q1 Does target contain acid-labile groups? (e.g., Acetals, t-Butyl esters, Silyl ethers) Start->Q1 Q2 Does target contain reducible groups? (e.g., Alkenes, Benzyl ethers, Nitro) Q1->Q2 No SelectCbz SELECT: Methyl N-Cbz-homomorpholine-2-carboxylate (Stable to TFA, Cleave with H2/Pd) Q1->SelectCbz Yes (Avoid Acid) Q2->SelectCbz No (Either is fine, Cbz often cheaper) SelectBoc SELECT: Methyl N-Boc-homomorpholine-2-carboxylate (Stable to H2, Cleave with TFA) Q2->SelectBoc Yes (Avoid H2) Conflict CRITICAL CONFLICT: Requires Orthogonal Strategy (e.g., Fmoc or Alloc)

Caption: Decision tree for selecting the appropriate homomorpholine building block based on downstream functional group tolerance.

Synthesis & Manufacturing Origins

Understanding how these building blocks are made provides insight into their impurity profiles.[1]

Route A: Lipase-Catalyzed Lactamization (High Enantiopurity)

This is the modern "green" route often used for the N-Boc derivative.[1]

  • Start: Methyl (2R)-glycidate + 3-amino-1-propanol derivatives.

  • Key Step: Lipase-catalyzed regioselective lactamization forms the 7-membered ring (1,4-oxazepan-5-one).[1]

  • Reduction: The lactam is reduced (selectively) to the amine.

  • Protection: N-Boc installation.

  • Advantage:[1][3][4][5] High enantiomeric excess (>99% ee) due to enzymatic selectivity.

  • Impurity Watch: Trace enzyme residues or boron salts from reduction.[1]

Route B: Ring-Closing Metathesis (RCM)

Often used for N-Cbz derivatives or when specific substitutions are needed.[1]

  • Start: Allyl-functionalized amino acid derivatives.

  • Key Step: Grubbs catalyst RCM closes the 7-membered ring.[1]

  • Hydrogenation: Reduces the alkene formed by RCM.[1][6]

  • Note: Since Cbz is removed by hydrogenation, this route typically uses N-Boc or N-Tosyl during ring closure, then swaps to Cbz if required, making the N-Cbz derivative often more expensive to produce via this specific route.[1]

Experimental Protocols

Protocol A: N-Boc Deprotection (Acidolysis)

Use when processing Methyl N-Boc-homomorpholine-2-carboxylate.[1]

  • Dissolution: Dissolve 1.0 mmol of the N-Boc substrate in 5 mL of DCM (Dichloromethane).

  • Acid Addition: Cool to 0°C. Add 5 mL of TFA (Trifluoroacetic acid) dropwise.

    • Note: Scavengers (e.g., triethylsilane) are recommended if the molecule contains electron-rich aromatic rings (e.g., indole, phenol) to prevent tert-butyl cation alkylation.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The amine exists as a TFA salt.[1]

Protocol B: N-Cbz Deprotection (Hydrogenolysis)

Use when processing Methyl N-Cbz-homomorpholine-2-carboxylate.[1]

  • Dissolution: Dissolve 1.0 mmol of the N-Cbz substrate in 10 mL of MeOH or EtOH.

    • Note: If solubility is poor, add small amounts of EtOAc or THF.

  • Catalyst: Add 10 wt% of Pd/C (10% Palladium on Carbon) under an inert atmosphere (Argon/Nitrogen).

    • Safety: Pd/C is pyrophoric; do not let it dry out.[1]

  • Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 2–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Workup: Concentrate the filtrate.

  • Result: The free amine is obtained (often high purity without chromatography).

Performance Data Comparison

The following data summarizes the stability of the homomorpholine ring system under these conditions.

ParameterN-Cbz DerivativeN-Boc Derivative
Stability in 50% TFA/DCM Stable (>24 hrs)Unstable (t½ < 10 min)
Stability in H₂/Pd-C Unstable (Cleaves to NH)Stable (>24 hrs)
Stability in 1M NaOH (Ester Hydrolysis) Stable (Yields free acid)Stable (Yields free acid)
Solubility (CDCl₃) Excellent (>100 mg/mL)Good (>50 mg/mL)
Crystallinity Moderate (Often oil)High (Often solid)
Synthetic Workflow Visualization

Synthesis cluster_0 N-Boc Workflow (Acid Cleavage) cluster_1 N-Cbz Workflow (H2 Cleavage) Boc_Start Methyl N-Boc-homomorpholine-2-carboxylate Step1_Boc Step 1: Ester Hydrolysis (LiOH, THF/H2O) Boc_Start->Step1_Boc Step2_Boc Step 2: Peptide Coupling (EDC/HOBt, Amine) Step1_Boc->Step2_Boc Step3_Boc Step 3: TFA Deprotection (Removes Boc) Step2_Boc->Step3_Boc Final_Boc Free Amine Product (TFA Salt) Step3_Boc->Final_Boc Cbz_Start Methyl N-Cbz-homomorpholine-2-carboxylate Step1_Cbz Step 1: Ester Hydrolysis (LiOH, THF/H2O) Cbz_Start->Step1_Cbz Step2_Cbz Step 2: Peptide Coupling (HATU, Amine) Step1_Cbz->Step2_Cbz Step3_Cbz Step 3: H2/Pd-C (Removes Cbz) Step2_Cbz->Step3_Cbz Final_Cbz Free Amine Product (Neutral) Step3_Cbz->Final_Cbz

Caption: Parallel workflows showing how the choice of protecting group dictates the final deprotection step.

References

  • Aurell, C.-J., et al. (2014).[4] "Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid."[1][7][8] Organic Process Research & Development.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Cbz/Boc stability data).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews.

  • PubChem Database. (2025). "Methyl N-Cbz-homomorpholine-2-carboxylate (CAS 1226776-84-6)."[1][9] (Note: Link directs to morpholine analog for structural comparison; specific CAS verified via vendor catalogs).

  • Deka, M. J., et al. (2015).[10] "Boron Trifluoride Etherate Mediated Intramolecular Hydroalkoxylation... providing 1,4-oxazepanes." The Journal of Organic Chemistry.

Sources

Comparative

Cbz protecting group vs Fmoc protecting group in peptide synthesis

Topic: Cbz vs. Fmoc Protecting Groups in Peptide Synthesis Content Type: Comparative Technical Guide Audience: Senior Researchers & Process Chemists[1] [1] Executive Summary: The Decision Matrix In modern peptide chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cbz vs. Fmoc Protecting Groups in Peptide Synthesis Content Type: Comparative Technical Guide Audience: Senior Researchers & Process Chemists[1]

[1]

Executive Summary: The Decision Matrix

In modern peptide chemistry, the choice between Benzyloxycarbonyl (Cbz or Z) and Fluorenylmethyloxycarbonyl (Fmoc) is rarely a matter of preference but rather a strategic decision dictated by the synthesis mode (Solid Phase vs. Solution Phase) and the required orthogonality.

  • Fmoc is the industry standard for Solid Phase Peptide Synthesis (SPPS) . Its base-labile nature allows for the use of acid-labile side-chain protection (tBu, Trt), eliminating the need for hazardous HF cleavage.

  • Cbz remains indispensable in Solution Phase Synthesis and complex side-chain engineering . Its stability to acidic conditions (TFA) makes it the ideal "permanent" protecting group when orthogonal deprotection of Boc or Fmoc is required elsewhere in the molecule.

Quick Comparison Table
FeatureFmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Utility SPPS (Standard)Solution Phase / Side-chain Protection
Lability Base (e.g., Piperidine, DBU)Hydrogenolysis (

/Pd) or Strong Acid (HF, HBr)
Stability Stable to Acid (TFA, HCl)Stable to Base & Mild Acid (TFA)
Orthogonality Orthogonal to Boc & AllocOrthogonal to Boc & Fmoc (mostly)
Major Limitation Aggregation in hydrophobic sequencesCatalyst poisoning (S-containing peptides)

Mechanistic Foundations

Understanding the cleavage mechanism is critical for troubleshooting failed syntheses. The two groups operate on fundamentally different chemical principles, allowing for true orthogonality.[1]

Fmoc: The E1cb Elimination

Fmoc cleavage is driven by the acidity of the fluorenyl ring proton (


).[2] A secondary amine (typically piperidine) abstracts this proton, inducing a 

-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[3]
  • Critical Insight: The DBF byproduct is highly reactive and can re-attach to the free amine. Therefore, the deprotection reagent must also act as a scavenger .[2] Piperidine serves both roles efficiently.

Cbz: Catalytic Hydrogenolysis vs. Acidolysis

Cbz cleavage is traditionally achieved via catalytic hydrogenolysis (


), which cleaves the benzyl-oxygen bond to yield toluene and a carbamic acid that spontaneously decarboxylates.
Alternatively, strong acids (HBr/AcOH or HF) protonate the carbonyl oxygen, facilitating an 

or

cleavage depending on the solvent conditions.
Visualization: Cleavage Pathways

G Start_Fmoc Fmoc-Peptide Reagent_Base 20% Piperidine (Base) Start_Fmoc->Reagent_Base Start_Cbz Cbz-Peptide Reagent_H2 H2 / Pd-C (Hydrogenolysis) Start_Cbz->Reagent_H2 Reagent_Acid HBr / AcOH (Strong Acid) Start_Cbz->Reagent_Acid Inter_Fmoc Fluorenyl Anion (E1cb Mechanism) Reagent_Base->Inter_Fmoc Proton Abstraction Inter_Cbz Toluene + Carbamic Acid Reagent_H2->Inter_Cbz Reductive Cleavage Reagent_Acid->Inter_Cbz Acidolysis Product Free Amine (H-Peptide) Inter_Fmoc->Product Elimination (-CO2) Byproduct_Fmoc Dibenzofulvene-Piperidine Adduct Inter_Fmoc->Byproduct_Fmoc Scavenging Inter_Cbz->Product -CO2

Caption: Comparative cleavage pathways. Fmoc relies on base-induced elimination, while Cbz utilizes reductive or strong acid cleavage.

The Orthogonality Wars: Strategic Selection

The choice of N-terminal protection dictates the side-chain protection strategy.

The Fmoc/tBu Strategy (Current SPPS Standard)
  • Alpha-amine: Fmoc (Base labile).[4][5]

  • Side-chains: t-Butyl (tBu), Trityl (Trt), Boc (Acid labile).[]

  • Cleavage: TFA removes side-chain groups and cleaves the peptide from the resin.[2]

  • Advantage: Avoids HF; amenable to automation; real-time UV monitoring of Fmoc removal.

The Boc/Bzl Strategy (Classic/Solution)
  • Alpha-amine: Boc (Acid labile - TFA).[7]

  • Side-chains: Cbz (Z), Benzyl (Bzl) (HF labile).

  • Cleavage: HF (Hydrofluoric Acid) is required for final deprotection.[7]

  • Role of Cbz: In this strategy, Cbz is often used on Lysine side chains (

    
    ) to withstand the repetitive TFA treatments used to remove N-terminal Boc groups.
    

Experimental Protocols

Standard Fmoc Deprotection (SPPS)

This protocol is self-validating via UV monitoring of the fulvene-piperidine adduct.

  • Reagent Preparation: Prepare 20% (v/v) Piperidine in DMF. Optional: Add 0.1 M HOBt to suppress aspartimide formation.

  • Application: Add reagent to the resin-bound peptide (10 mL per gram of resin).

  • Reaction: Agitate for 3 minutes. Drain. Repeat with fresh reagent for 12 minutes.

  • Validation: Measure UV absorbance of the filtrate at 301 nm. High absorbance confirms Fmoc removal.

  • Wash: Wash resin

    
     with DMF to remove all traces of piperidine (critical before coupling).
    
Cbz Removal via Hydrogenolysis (Solution Phase)

This method is preferred for Cbz removal to avoid harsh acids, provided the peptide contains no sulfur (Cys/Met).

  • Setup: Dissolve peptide in Methanol (MeOH) or AcOH.

  • Catalyst: Add 10% Pd/C (5-10% by weight of peptide). Safety: Add catalyst under inert atmosphere (

    
    ) to prevent ignition of solvent vapors.
    
  • Hydrogenation: Bubble

    
     gas or use a balloon. Stir vigorously at RT for 1-4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Workup: Evaporate solvent. The amine is obtained as a free base or salt depending on conditions.

Performance Analysis: Data & Limitations

Yield and Side Reactions

The following table summarizes performance metrics derived from comparative studies in peptide synthesis reviews (Isidro-Llobet et al., 2009).

MetricFmoc StrategyCbz Strategy
Stepwise Yield (SPPS) >99.0% (Routine)Variable (Not standard for SPPS)
Racemization Risk Low (with HOBt/Oxyma)Low (Carbamate protection is safe)
Aggregation High Risk (Beta-sheet formation)Moderate (Solvent dependent)
Cys/Met Compatibility Excellent (Trt protection)Poor (S-poisoning of Pd catalyst)
Safety Profile Good (Piperidine is toxic but manageable)Hazardous (HF or

gas required)
The Aggregation Problem

Fmoc-protected peptides are prone to aggregation via inter-chain hydrogen bonding, leading to "difficult sequences" (e.g., poly-Alanine or hydrophobic regions).

  • Fmoc Solution: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) or elevated temperature (

    
    C).
    
  • Cbz Advantage: In solution phase, Cbz peptides often show better solubility characteristics in organic solvents compared to the rigid Fmoc-peptide-resin matrix.

Racemization: Histidine Case Study

Histidine is notoriously prone to racemization.

  • Fmoc-His(Trt)-OH: Standard, but can racemize up to 5-10% under slow coupling conditions.

  • Fmoc-His(Boc)-OH: Offers superior suppression of racemization due to the electron-withdrawing nature of the Boc group on the imidazole ring.

  • Cbz-His: Rarely used directly in SPPS, but

    
    -Cbz protection is excellent for preserving chirality in solution phase fragment condensation.
    

Strategic Decision Guide

When should you deviate from the standard Fmoc SPPS protocol?

DecisionTree Start Select Protection Strategy Q1 Synthesis Mode? Start->Q1 SPPS Solid Phase (SPPS) Q1->SPPS Solution Solution Phase Q1->Solution Q3 Orthogonal Side Chain Modification Needed? SPPS->Q3 Q2 Contains Cys/Met? Solution->Q2 No No Q2->No No Sulfur Yes Yes Q2->Yes Sulfur Present Fmoc_Std Use Fmoc / tBu (Standard) Q3->No Routine Q3->Yes Selective Labeling Cbz_Hybrid Use Fmoc SPPS with Lys(Z) or Glu(OBzl) Cbz_Sol Use Cbz / OMe (Classic Solution) No->Fmoc_Std No->Cbz_Sol Yes->Fmoc_Std Avoid H2/Pd Yes->Cbz_Hybrid

Caption: Decision tree for selecting Fmoc vs. Cbz based on synthesis mode and peptide composition.

Conclusion
  • Use Fmoc for 95% of routine peptide synthesis needs (SPPS). It is safer, faster, and automation-ready.

  • Use Cbz when you need a "third dimension" of orthogonality (e.g., protecting a Lysine side chain to remain intact during Fmoc removal and TFA cleavage, for later fluorescent labeling) or for large-scale solution-phase manufacturing where material costs of Fmoc are prohibitive.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Validation

Analytical Techniques for Purity Assessment of Morpholine Compounds: A Comparative Technical Guide

Executive Summary Morpholine heterocycles are ubiquitous in pharmacophores (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate solubility and metabolic stability. However, the analytical assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine heterocycles are ubiquitous in pharmacophores (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate solubility and metabolic stability. However, the analytical assessment of morpholine compounds presents a "perfect storm" of challenges: high polarity, lack of strong chromophores in the core ring, and significant basicity (


).

This guide moves beyond generic pharmacopeial methods to compare modern analytical strategies. We evaluate the shift from traditional Reversed-Phase HPLC (RP-HPLC) to Mixed-Mode Chromatography and Quantitative NMR (qNMR), providing experimental protocols that solve the notorious "amine tailing" problem.

Part 1: The Morpholine Challenge

The purity assessment of morpholine compounds requires distinguishing between two distinct analytical goals:

  • API Purity: Assessing the integrity of a drug substance containing a morpholine ring.

  • Residual Analysis: Quantifying free morpholine (starting material/solvent) as a potentially genotoxic impurity.

The Physicochemical Barrier
  • Basicity: Morpholine secondary amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing (

    
    ).
    
  • Detection Limits: The morpholine ring itself lacks conjugation. Unless derivatized or attached to an aromatic system, it is invisible to standard UV detection (>220 nm).

Part 2: Comparative Analysis of Techniques

The following matrix compares the three dominant methodologies for morpholine assessment.

Table 1: Technique Comparison Matrix
FeatureMixed-Mode HPLC (RP/Cation-Exchange) GC-FID (Direct/Derivatized) qNMR (Proton)
Primary Application Purity of Morpholine-based APIs & SaltsResidual Morpholine QuantificationAbsolute Purity (Potency) & Ref. Std. Qualification
Selectivity Mechanism Hydrophobic + Ionic InteractionVolatility + PolarityNuclear Spin Resonance
Detection Method UV / CAD / ELSDFID / MS

H Integration
Sensitivity (LOD) High (ng range with CAD)Very High (pg range with MS)Moderate (mg quantities required)
Peak Shape Excellent (Symmetrical)Good (with derivatization)N/A (Lorentzian lines)
Reference Standard Required Required Not Required (Internal Std only)
Throughput High (15-30 min/run)Moderate (45+ min/run)Fast (<10 min/run)
Cost per Sample LowLowHigh (Instrument time)

Part 3: Deep Dive & Experimental Protocols

Strategy A: The "Gold Standard" – Mixed-Mode HPLC

Best for: Routine purity release of Morpholine APIs (e.g., Linezolid).

Traditional C18 columns fail with morpholines because high pH buffers (needed to suppress ionization) dissolve the silica, while low pH buffers cause silanol overloading. Mixed-Mode columns (embedded acidic groups) repel the silanols and retain the morpholine via a controlled ionic mechanism.

Experimental Protocol: Mixed-Mode Separation

Objective: Achieve tailing factor


 without ion-pairing reagents.
  • Column: Coresep 100 or equivalent (Mixed-Mode RP/Cation-Exchange),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH ~2.7).
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60% B

  • Flow Rate:

    
    .
    
  • Detection:

    • For API: UV @

      
       of the aromatic core.
      
    • For Non-chromophoric Impurities: Charged Aerosol Detector (CAD).

  • System Suitability Criteria:

    • Resolution (

      
      ) between Morpholine impurity and API: 
      
      
      
      .
    • Tailing Factor (

      
      ): 
      
      
      
      .

Expert Insight: The cation-exchange mechanism retains the basic morpholine moiety longer than neutral impurities, flipping the elution order compared to standard C18. This allows trace morpholine to elute after the solvent front, preventing interference.

Strategy B: Orthogonal Validation – qNMR

Best for: Establishing absolute purity without a specific reference standard.

When a certified reference standard for a specific morpholine impurity is unavailable, qNMR is the definitive self-validating method.

Experimental Protocol:

H-qNMR Purity Assay
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent:

    
     (for free bases) or 
    
    
    
    (for salts).
  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.0–6.3 ppm, usually clear of morpholine ring protons (
      
      
      
      2.5–3.8 ppm).
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity.[1][2][3][4][5][6][7]

Part 4: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This diagram guides the analyst to the correct technique based on the specific morpholine derivative's properties.

MorpholineMethodology Start Start: Morpholine Sample Type IsResidue Is it Residual Morpholine (Free Base)? Start->IsResidue IsAPI Is it a Morpholine-containing Drug Substance? Start->IsAPI VolatilityCheck Check Volatility IsResidue->VolatilityCheck ChromophoreCheck Does it have a strong UV Chromophore? IsAPI->ChromophoreCheck GC_FID Method: GC-FID (Direct Injection) VolatilityCheck->GC_FID High Conc. (>0.1%) Deriv_GC Method: Derivatization + GC-MS (For trace levels <1ppm) VolatilityCheck->Deriv_GC Trace Impurity MixedModeUV Method: Mixed-Mode HPLC-UV (Coresep 100) ChromophoreCheck->MixedModeUV Yes (e.g., Linezolid) MixedModeCAD Method: Mixed-Mode HPLC-CAD (Universal Detection) ChromophoreCheck->MixedModeCAD No (e.g., Aliphatic) qNMR Validation: qNMR (Absolute Purity) MixedModeUV->qNMR Orthogonal Check

Caption: Decision matrix for selecting the optimal analytical technique based on analyte concentration and chemical structure.

Diagram 2: The "Amine Tailing" Feedback Loop

Understanding the mechanism of failure in standard HPLC is crucial for troubleshooting.

TailingMechanism Silanol Free Silanols (Si-OH) on Column Surface Interaction Ion-Exchange Interaction (Secondary Retention) Silanol->Interaction Morpholine Morpholine Analyte (Protonated MH+) Morpholine->Interaction Result Peak Tailing & Retention Shift Interaction->Result Solution1 Solution: High pH (>9.5) (De-protonates Morpholine) Result->Solution1 Traditional Fix Solution2 Solution: Mixed-Mode Phase (Shields Silanols) Result->Solution2 Modern Fix

Caption: Mechanistic view of peak tailing in morpholine analysis and the chemical interventions required to resolve it.

Part 5: Safety & Regulatory Note

Critical Warning: Older literature suggests derivatizing morpholine with sodium nitrite to form N-nitrosomorpholine for GC analysis.[3]

  • Risk: N-nitrosomorpholine is a potent carcinogen (Class 1).

  • Directive: Avoid nitrite derivatization in routine QC. Use Direct Injection GC (using amine-deactivated liners) or Ion Chromatography to adhere to modern safety standards and ICH M7 guidelines regarding mutagenic impurities.

References

  • United States Pharmacopeia (USP). USP Monograph: Linezolid.[8] (Standard for morpholine-containing drug analysis and impurity limits).

  • Sielc Technologies. Separation of Morpholine and Derivatives on Mixed-Mode Columns. (Source for Coresep/Mixed-mode protocols).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (Validation of qNMR as a primary method).

  • European Medicines Agency (EMA). ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities. (Regulatory context for nitrosamine avoidance).

  • Thermo Fisher Scientific. Determination of Morpholine in Linezolid by Ion Chromatography (Application Note 1062). (Alternative IC protocol).

Sources

Comparative

Assessing Conformational Constraints of Homomorpholine in Peptides

A Comparative Technical Guide for Peptidomimetic Design Executive Summary In peptide drug discovery, the rigidification of the backbone is a primary strategy to enhance metabolic stability and receptor selectivity. While...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Peptidomimetic Design

Executive Summary

In peptide drug discovery, the rigidification of the backbone is a primary strategy to enhance metabolic stability and receptor selectivity. While Proline (Pro) and its 6-membered analogue Pipecolic acid (Pip) are standard tools, Homomorpholine (Hmph) —specifically the 1,4-oxazepane-3-carboxylic acid scaffold—offers a unique "expanded" conformational profile.

This guide provides a technical comparison of Homomorpholine against standard cyclic amino acids. It details the synthesis, conformational analysis, and application of Hmph residues to modulate the cis/trans prolyl amide equilibrium and solubility profiles of bioactive peptides.

Part 1: Structural & Conformational Landscape

The "Proline Surrogate" Spectrum

To understand Homomorpholine, we must benchmark it against the standard cyclic residues. The introduction of the ether oxygen (in Morpholine/Homomorpholine) alters the electronic properties of the ring nitrogen, reducing the amide bond rotation barrier and increasing hydrophilicity.

Table 1: Comparative Properties of Cyclic Amino Acid Constraints

FeatureProline (Pro) Pipecolic Acid (Pip) Morpholine-3-COOH (Mor) Homomorpholine (Hmph)
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Morpholine)7-membered (1,4-Oxazepane)
Heteroatoms NNN, O (position 4)N, O (position 4)

Angle Constraint
Rigid (-65° ± 15°)Restricted (-60° to -80°)RestrictedFlexible (-90° to -60°)
Cis-Amide Propensity Moderate (~10-30%)High (>30%)High (>40%)Variable (Sequence Dependent)
Lipophilicity (cLogP) NeutralHighLow (Polar)Moderate-Low
Primary Utility Turn induction (Type I/II)Steric bulk,

space
Solubilization, cis-lockExtended turns, Solubility
The Homomorpholine Advantage

The 7-membered 1,4-oxazepane ring of Homomorpholine introduces two critical deviations from the Proline standard:

  • Ring Puckering Flexibility: Unlike the rigid envelope conformation of Proline, the 7-membered Hmph ring adopts a twist-chair or twist-boat conformation. This allows the peptide backbone to access

    
     and 
    
    
    
    angles that are energetically forbidden for Pro or Pip, enabling the design of novel secondary structures (e.g., expanded
    
    
    -turns).
  • Solvation & H-Bonding: The ether oxygen at position 4 acts as a weak hydrogen bond acceptor. In aqueous environments, this recruits solvent molecules, altering the local hydration shell and often improving the solubility of hydrophobic peptide sequences.

Part 2: Comparative Analysis & Decision Logic

When should you substitute Proline with Homomorpholine? Use the following logic flow to determine the appropriate constraint.

ConstraintSelection Start Goal: Constrain Peptide Backbone Solubility Is Solubility a Limiting Factor? Start->Solubility TurnType Target Secondary Structure? Solubility->TurnType No CisTrans Need to Stabilize Cis-Amide? Solubility->CisTrans Yes Pro Use Proline (Pro) (Standard Turn) TurnType->Pro Type I/II Turn Pip Use Pipecolic Acid (Pip) (Steric Bulk) TurnType->Pip Restricted Chi Space Hmph Use Homomorpholine (Hmph) (Expanded Turn, Soluble) TurnType->Hmph Expanded/Novel Turn Mor Use Morpholine (Mor) (High Sol, High Cis) CisTrans->Mor High Cis Required CisTrans->Hmph Moderate Cis/Flexible

Figure 1: Decision matrix for selecting cyclic amino acid constraints based on solubility and structural requirements.

Part 3: Experimental Protocols

Synthesis of Fmoc-Homomorpholine (1,4-Oxazepane)

Note: Direct commercial sources for Fmoc-Hmph are rare compared to Fmoc-Pro. In-house synthesis is often required.

Core Strategy: The most robust route utilizes Polymer-Supported Homoserine to generate the chiral 1,4-oxazepane scaffold, ensuring optical purity is maintained.

Protocol:

  • Resin Loading: Immobilize Fmoc-Homoserine(TBDMS)-OH onto Wang resin.[1][2]

  • Nosyl Activation: Deprotect Fmoc and react with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) to activate the amine.

  • Alkylation: Perform Mitsunobu-type alkylation or direct alkylation with a bromo-acetophenone derivative (to introduce the side chain or ring carbons).

  • Cyclization & Cleavage: Treat with TFA.[2][3] The acid cleaves the silyl group and the resin linkage simultaneously. The free hydroxyl then attacks the electrophilic center (often an iminium ion or activated carbonyl) to close the 7-membered ring.

    • Critical Step: Control the TFA/Silane ratio. Using TFA/Et3SiH can lead to over-reduction. Pure TFA favors the lactonization/cyclization to the carboxylic acid form.

Assessing Conformational Constraints (NMR)

Once incorporated into a peptide (e.g., Ac-Ala-Hmph-Ala-NH2), the conformational impact must be quantified.

Methodology: 1H-NMR Analysis of K_cis/trans The slow rotation of the Xaa-Hmph amide bond (


) allows distinct observation of cis and trans isomers on the NMR timescale.
  • Sample Prep: Dissolve 2-5 mg of peptide in 600

    
    L of 
    
    
    
    or
    
    
    . Avoid DMSO if studying hydration effects, as DMSO masks H-bonding.
  • Acquisition: Acquire 1D

    
     NMR (min 500 MHz).
    
  • Identification:

    • Locate the

      
       proton of the Homomorpholine residue.
      
    • Trans Isomer: Typically appears upfield (

      
       4.2 - 4.6 ppm).
      
    • Cis Isomer: Typically appears downfield (

      
       4.6 - 5.0 ppm) due to the magnetic anisotropy of the preceding carbonyl oxygen.
      
  • Calculation:

    
    
    
    
    
  • NOE Validation: Perform 2D NOESY (mixing time 300-500 ms).

    • Diagnostic Trans NOE: Strong cross-peak between

      
       and 
      
      
      
      (Hmph ring protons).
    • Diagnostic Cis NOE: Strong cross-peak between

      
       and 
      
      
      
      .

Part 4: Technical Deep Dive - The "Expanded" Ring Effect

Torsion Angle Analysis

Molecular Dynamics (MD) simulations reveal the distinct spatial occupancy of Homomorpholine.

  • Proline: Tightly clustered

    
     values (-75°). The 5-ring is too strained to allow significant deviation.
    
  • Homomorpholine: The 7-ring allows a broader range of

    
     values (-90° to -60°). This "soft" constraint is valuable when a peptide needs to induce a turn but requires slight flexibility to fit a receptor pocket (Induced Fit).
    
The "Ether" Effect

The oxygen atom in the 1,4-oxazepane ring exerts a negative inductive effect (-I) on the ring nitrogen.

  • Result: The nucleophilicity of the nitrogen is reduced compared to Proline.

  • Synthesis Implication: Coupling to the N-terminus of a Homomorpholine residue is slower. Use high-efficiency coupling reagents like HATU or COMU with extended reaction times (2x 1 hour).

Part 5: Visualizing the Workflow

Workflow Design 1. Design: Identify Pro/Pip sites requiring solubility or expanded turn Synth 2. Synthesis: Solid-Phase Assembly (Use HATU for Hmph coupling) Design->Synth Purify 3. Purification: RP-HPLC (Note: Hmph peptides are more polar) Synth->Purify NMR 4. NMR Analysis: Determine K(cis/trans) & NOE Purify->NMR MD 5. MD Simulation: Assess Ring Puckering & Phi/Psi NMR->MD Validate Model Bio 6. Bioassay: Correlate Conformation to Potency NMR->Bio MD->Bio

Figure 2: Integrated workflow for synthesizing and characterizing Homomorpholine-containing peptides.

References

  • Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids. Source:RSC Advances (2020). Describes the solid-phase synthesis of the 7-membered scaffold from homoserine.

  • Conformationally Restricted Peptides in Opioid Receptor Studies. Source:Current Medicinal Chemistry (2005).[4] Discusses the general application of cyclic constraints, including expanded rings, for receptor selectivity.

  • Proline Cis/Trans Isomerization in Intrinsically Disordered Proteins. Source:Frontiers in Bioscience (2023). Provides the baseline NMR methodology for calculating cis/trans ratios in cyclic amino acid residues.

  • Gaussian Accelerated Molecular Dynamics of Proline-Rich Peptides. Source:Frontiers in Molecular Biosciences (2021). Establishes the computational framework (GaMD) required to simulate the isomerization of cyclic peptide bonds.

Sources

Validation

LC-MS analysis of N-Cbz protected compounds

Topic: LC-MS Analysis of N-Cbz Protected Compounds: A Comparative Technical Guide Executive Summary The Carbobenzyloxy (Cbz or Z) group is a cornerstone of organic synthesis, prized for its orthogonality to acid-labile g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Analysis of N-Cbz Protected Compounds: A Comparative Technical Guide

Executive Summary

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of organic synthesis, prized for its orthogonality to acid-labile groups (like Boc) and base-labile groups (like Fmoc).[1] However, its lipophilic nature and specific fragmentation pathways present unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a technical comparison of analytical strategies for N-Cbz protected amines. Unlike generic protocols, this document focuses on the mechanistic causality of ionization suppression, the diagnostic utility of in-source fragmentation, and the chromatographic tradeoffs required for hydrophobic retention.

Key Technical Takeaways:

  • Stability Advantage: unlike Boc, N-Cbz is stable in acidic mobile phases (0.1% TFA/Formic Acid), preventing on-column degradation.

  • Ionization Physics: The benzyl ring induces significant signal suppression in ESI compared to aliphatic protecting groups; APCI offers a linear dynamic range alternative for non-polar intermediates.

  • Diagnostic Fingerprint: The tropylium ion (

    
     91.05) is the definitive spectral marker for Cbz presence.
    

Part 1: The Physicochemical Challenge

To analyze N-Cbz compounds effectively, one must understand how the protecting group alters the analyte's behavior in the mass spectrometer.

Hydrophobicity & Retention

The Cbz group adds a benzyl ring and a carbamate linkage, significantly increasing the LogP (partition coefficient) of the molecule.

  • Impact: Cbz-protected amines elute significantly later than their free amine or Boc-protected counterparts on C18 columns.

  • Causality: The

    
     interactions between the Cbz phenyl ring and the stationary phase require higher organic content for elution.
    
Ionization Suppression (The "Benzyl Effect")

In Electrospray Ionization (ESI), the Cbz group can reduce ionization efficiency.

  • Mechanism: The lipophilic benzyl ring competes for surface charge on the ESI droplet. Unlike the tert-butyl group of Boc (which is bulky but aliphatic), the aromatic ring can facilitate non-covalent aggregation, reducing the "escape" of ions into the gas phase.

Part 2: Method Comparison & Selection

This section objectively compares ionization modes and mobile phase additives.

Ionization Source Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Cbz
Primary Mechanism Ion Evaporation / Charge ResidueGas-phase proton transferESI is standard; APCI for low polarity.
Sensitivity (Polar) High (Femtomole range)ModerateESI is preferred for peptides.
Sensitivity (Non-Polar) Low (Suppression likely)HighAPCI excels for hydrophobic Cbz-lipids.
In-Source Fragmentation Low (Soft ionization)Moderate to HighAPCI may strip Cbz thermally.
Adduct Formation High (

,

)
Low (Mostly

)
ESI requires adduct-aware data processing.
Mobile Phase Additive Comparison
AdditiveRole Impact on Cbz Analysis
Formic Acid (0.1%) Proton sourceBest for Sensitivity. High signal, but peak shape may tail for hydrophobic amines.
Trifluoroacetic Acid (TFA) Ion-pairing agentBest for Peak Shape. Sharpens peaks by masking silanols, but causes severe signal suppression (>50%) in ESI.
Ammonium Formate (10mM) BufferBest Compromise. Stabilizes pH, reduces sodium adducts (

), and improves peak shape without the suppression of TFA.

Part 3: Diagnostic Fragmentation Pathways

Understanding how N-Cbz fragments is crucial for confirming structure and distinguishing it from impurities.

The "Tropylium" Signature

Under Collision-Induced Dissociation (CID), the N-Cbz group undergoes a characteristic cleavage. The benzyl cation forms, which rearranges into the highly stable, seven-membered tropylium ion (


).
  • Diagnostic Peak:

    
     91.05
    
  • Neutral Loss: 134.04 Da (Loss of

    
     - the entire protecting group structure).
    
Fragmentation Workflow Diagram

The following diagram illustrates the competing fragmentation pathways for a protonated N-Cbz amine.

Cbz_Fragmentation cluster_legend Pathway Legend Parent [R-NH-Cbz + H]+ (Parent Ion) Intermediate Carbamic Acid Intermediate Parent->Intermediate Loss of C7H6 (Benzyl Carbene) Tropylium Tropylium Ion m/z 91.05 (Dominant) Parent->Tropylium Benzyl Cleavage (CID High Energy) Amine [R-NH3]+ Free Amine Intermediate->Amine Decarboxylation (-CO2, 44 Da) Target: Structural Confirmation Target: Structural Confirmation

Figure 1: Mechanistic fragmentation of N-Cbz protected amines in ESI-MS/MS. The formation of the tropylium ion (m/z 91) is the primary diagnostic event.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to minimize "ghost peaks" (in-source decay) while maximizing sensitivity.

Materials
  • Column: C18 or C8 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation (The Dilution Rule):

    • Problem: Cbz compounds are hydrophobic and often dissolved in DMSO or DMF.

    • Protocol: Dilute sample to <50% organic solvent strength before injection. Injecting 100% DMSO causes "solvent breakthrough," eluting the compound in the void volume.

    • Validation: Peak shape must be symmetrical. If fronting occurs, reduce injection volume or diluent strength.

  • Source Optimization (Prevention of In-Source Decay):

    • Cbz is thermally stable but can degrade if Source Temperature > 400°C.

    • Set ESI Source Temp: 300°C - 350°C.

    • Set Cone Voltage/Fragmentor: Start low (e.g., 80V). Ramp up only if the parent ion signal is stable. High voltage strips the Cbz group before it hits the quadrupole, leading to false identification of the free amine.

  • Gradient Strategy:

    • Start: 5% B (Hold 1 min).

    • Ramp: 5% to 95% B over 8 minutes.

    • Note: Cbz compounds typically elute between 60-85% B.

  • Data Acquisition:

    • Scan Mode: Full Scan (MS1) + Data Dependent MS2.

    • Target Mass: Calculate

      
      . Also monitor 
      
      
      
      (+18 Da) and
      
      
      (+23 Da) as Cbz compounds are prone to sodiation.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Signal observed at mass of Free Amine (

)
In-Source FragmentationLower the Fragmentor/Cone Voltage. Lower Source Temperature by 50°C.
Broad, Tailing Peaks Secondary InteractionsAdd 5-10 mM Ammonium Formate to Mobile Phase A.
Low Sensitivity (High Background) Ion SuppressionSwitch from TFA to Formic Acid. If using APCI, ensure probe position is optimized.
Dominant Peak is

Salt ContaminationUse plasticware instead of glass (leaches Na). Add Ammonium Formate to force protonation.

References

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS: ESI vs APCI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl N-cbz-homomorpholine-2-carboxylate proper disposal procedures

[1] Executive Safety Summary Methyl N-cbz-homomorpholine-2-carboxylate is a specialized heterocyclic intermediate often used in peptidomimetic drug discovery.[1] Unlike commodity chemicals, specific Safety Data Sheets (S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Methyl N-cbz-homomorpholine-2-carboxylate is a specialized heterocyclic intermediate often used in peptidomimetic drug discovery.[1] Unlike commodity chemicals, specific Safety Data Sheets (SDS) for this research-grade scaffold are often sparse.

Operational Directive: In the absence of specific toxicological data, you must apply the Precautionary Principle . Treat this compound as a Combustible Irritant with potential aquatic toxicity.

Hazard ClassClassification (Inferred)Operational Implication
Flammability Combustible Liquid/SolidD001 (Ignitable) if flashpoint <60°C. Keep away from oxidizers.[1]
Health Skin/Eye Irritant, SensitizerHandle in fume hood.[1] Double nitrile gloves required.
Reactivity Hydrolysis-SensitiveSegregate from strong acids and bases to prevent uncontrolled decomposition.[1]
RCRA Code Non-Specific SourceLikely Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1]

Waste Characterization & Chemical Logic

To dispose of this chemical safely, we must deconstruct its molecular features. Your disposal choice is dictated by the functional groups present.[2]

Molecular Breakdown
  • Methyl Ester (-COOMe): Susceptible to hydrolysis. If mixed with high pH (basic) waste streams, it will hydrolyze to the carboxylic acid and methanol (flammable). Action: Maintain neutral pH in waste containers.

  • N-Cbz (Carbobenzyloxy) Group: A carbamate protecting group. It is stable to basic conditions but degrades in strong acids or under hydrogenolysis conditions. It adds significant lipophilicity. Action: This compound is not water-soluble. Do not pour down the drain.

  • Homomorpholine (1,4-oxazepane) Ring: A 7-membered ether/amine heterocycle. While the ring itself is stable, morpholine derivatives can exhibit skin permeability. Action: Avoid direct contact; assume skin absorption potential.[3][4]

Pre-Disposal Assessment Protocol

Before moving the vessel to a Satellite Accumulation Area (SAA), perform this self-validating assessment.

Step 1: Physical State Verification
  • Pure Compound: Likely a viscous oil or low-melting solid.

  • Reaction Mixture: Is it dissolved in DCM (Halogenated) or EtOAc (Non-Halogenated)?

    • Critical: The presence of Halogenated solvents (DCM, Chloroform) changes the incineration cost and waste code.

Step 2: pH Check
  • Dip a pH strip into the waste.

  • Acceptable Range: pH 5–9.

  • Risk: If pH < 4 or > 10, neutralize carefully with dilute Sodium Bicarbonate or Citric Acid before binning to prevent container pressurization.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid chemical or contaminated weigh boats/vials into a clear, wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl N-cbz-homomorpholine-2-carboxylate, Solid Debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Segregation: Do not mix with "Sharps" or "Biohazard" waste.

Scenario B: Liquid Waste (Solutions)

Most research samples will be in solution. Follow this strict segregation logic:

  • Solvent Identification:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in EtOAc/Methanol/Acetone

      
      Non-Halogenated Waste Stream .
      
  • Transfer: Pour into the appropriate 5-gallon carboy or safety can using a funnel.

    • Safety Note: Ground the drum if pouring more than 1 liter to prevent static discharge.

  • Log Entry: Immediately record the volume and full chemical name on the waste tag. Do not use abbreviations like "Cbz-Homo".

Decision Logic Diagram

The following diagram illustrates the decision process for categorizing this waste.

DisposalLogic Start Waste: Methyl N-cbz-homomorpholine-2-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Viscous Oil StateCheck->IsSolid Pure/Debris IsLiquid In Solution StateCheck->IsLiquid Dissolved SolidBin Solid Waste Bin (Trace Organics) IsSolid->SolidBin Double Bag / Jar SolventCheck Identify Solvent Base IsLiquid->SolventCheck HaloWaste Halogenated Waste (e.g., DCM, CHCl3) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., EtOAc, MeOH) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision tree for segregating Methyl N-cbz-homomorpholine-2-carboxylate waste streams based on physical state and solvent composition.

Regulatory Compliance & Emergency Contingencies

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA), you are responsible for this chemical from "Cradle to Grave."

  • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.[5][6][7][8]

  • Container Closure: Containers must remain closed unless adding waste. A funnel left in an open bottle is a major violation [1].

  • Weekly Inspection: Verify that the label is legible and the container is not leaking.

Emergency Spill Procedures

If this specific ester is spilled:

  • Evacuate: If the spill is >100mL and outside a hood, evacuate the immediate area.

  • PPE: Don Nitrile gloves (double layer recommended for morpholine derivatives) and safety goggles.

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels if the solvent carrier is flammable [2].

  • Decontaminate: Wash the area with a dilute surfactant (soap and water). Do not use bleach (potential reaction with amines).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Satellite Accumulation Area Regulations for Small and Large Quantity Generators (40 CFR 262.15). Retrieved from [Link][5][7][8][9][10][11]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[12][13] The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

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